molecular formula C8H12O3 B2452665 Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2007931-04-4

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2452665
CAS No.: 2007931-04-4
M. Wt: 156.181
InChI Key: PQTLQJVGJFXEET-KVSKUHBBSA-N
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Description

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTLQJVGJFXEET-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007931-04-4
Record name rac-(1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
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Foundational & Exploratory

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid CAS 856176-37-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid CAS 856176-37-9 properties Content Type: Technical Monograph

Executive Summary

This compound (CAS 856176-37-9) represents a high-value bicyclic scaffold in modern medicinal chemistry. Structurally characterized by a bridged ether linkage, this moiety serves as a conformationally restricted bioisostere for cyclohexane and piperidine rings. Its primary utility lies in modulating physicochemical properties—specifically lowering lipophilicity (LogP) while maintaining steric bulk—and defining precise bond vectors for receptor-ligand interactions. This guide details the physicochemical profile, synthetic pathways, and medicinal applications of this scaffold, emphasizing the stereochemical imperative of the endo configuration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The 8-oxabicyclo[3.2.1]octane core mimics the tropane alkaloid skeleton but substitutes the bridgehead nitrogen with oxygen. This substitution eliminates the basic center, altering the electronic landscape and solubility profile of the resulting pharmacophore.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 856176-37-9Specific to the endo-isomer (or predominantly endo mixtures).[1][2]
IUPAC Name (1R,3r,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acidEndo configuration places carboxylate axial-like relative to the bridge.
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol Fragment-based drug discovery (FBDD) compliant.
Appearance White to off-white crystalline solid
Predicted pKa 4.6 ± 0.2Typical of aliphatic carboxylic acids; influenced by the transannular ether oxygen.
Predicted LogP 0.2 – 0.7Significantly lower than the carbocyclic analog (bicyclo[3.2.1]octane).
H-Bond Donors/Acceptors 1 / 3Ether oxygen acts as a weak acceptor; Carboxyl acts as donor/acceptor.
Stereochemistry Endo (cis relative to bridge)Thermodynamic preference often favors exo; endo is kinetically accessed or equilibrated.

Structural Biology & Medicinal Utility

The "Ether Bridge" Effect

The oxygen atom at the 8-position introduces a dipole that is absent in carbocyclic analogs. This has two critical effects in drug design:

  • Lipophilicity Modulation: It lowers cLogP, improving metabolic stability and water solubility without sacrificing the hydrophobic bulk required for pocket occupancy.

  • Conformational Locking: The bridge forces the six-membered ring into a rigid chair conformation.

Stereochemical Vector: Endo vs. Exo

The endo isomer (CAS 856176-37-9) projects the carboxylic acid functionality into a specific spatial vector, often termed "axial-like" relative to the six-membered ring component.

  • Endo (3-position): Projects toward the "concave" face of the bicycle.

  • Exo (3-position): Projects toward the "convex" face (away from the bridge).

In GPCR and kinase inhibitor design, this subtle difference dictates whether a substituent engages a deep hydrophobic pocket or projects into the solvent front.

G Scaffold 8-Oxabicyclo[3.2.1]octane Core Feature1 Bridgehead Oxygen (Lowers LogP) Scaffold->Feature1 Feature2 Rigid Geometry (Defined Vector) Scaffold->Feature2 Feature3 Endo-Carboxyl (Axial-like projection) Scaffold->Feature3 Outcome High-Affinity Bioisostere Feature1->Outcome Feature2->Outcome Feature3->Outcome

Figure 1: Structure-Activity Relationship (SAR) logic for the 8-oxabicyclo[3.2.1]octane scaffold.

Synthetic Methodology

The synthesis of the endo-acid typically proceeds through the construction of the bicyclic ketone, followed by homologation or functional group interconversion. The most robust route utilizes the [4+3] cycloaddition between furan and an oxyallyl cation.

Core Synthesis: [4+3] Cycloaddition Strategy

This pathway is preferred for its ability to rapidly generate the bicyclic skeleton from inexpensive starting materials.

Step 1: Cycloaddition

  • Reactants: Furan + 1,1,3,3-Tetrabromoacetone (or polyhaloketone equivalent).

  • Reagent: Diiron nonacarbonyl [Fe₂(CO)₉] or Zinc/Copper couple (Zn-Cu).

  • Mechanism: Generation of an oxyallyl cation intermediate which undergoes cycloaddition with furan.

  • Product: 2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one (which is then debrominated/reduced).

Step 2: Reduction to Saturated Ketone

  • Reaction: Hydrogenation (Pd/C, H₂) and Debromination (Zn/Acetic Acid).

  • Intermediate: 8-oxabicyclo[3.2.1]octan-3-one.[3]

Step 3: Conversion to Carboxylic Acid

  • Method A (TosMIC): Reaction with Tosylmethyl isocyanide followed by hydrolysis yields the nitrile, then the acid.

  • Method B (Wittig): Reaction with (methoxymethyl)triphenylphosphonium chloride to the enol ether, hydrolysis to the aldehyde, then oxidation (Jones or Pinnick) to the acid.

  • Stereocontrol: The endo isomer is often favored under kinetic protonation conditions or separated via crystallization of the ester derivatives.

Synthesis Furan Furan + Polyhaloketone Cycloadd [4+3] Cycloaddition (Fe2(CO)9 or Zn/Cu) Furan->Cycloadd BicyclicKetone 8-Oxabicyclo[3.2.1]oct-6-en-3-one (Intermediate) Cycloadd->BicyclicKetone Reduction Hydrogenation (Pd/C) & Debromination BicyclicKetone->Reduction SatKetone 8-Oxabicyclo[3.2.1]octan-3-one Reduction->SatKetone Homologation Wittig / TosMIC Reaction SatKetone->Homologation Target Endo-8-oxabicyclo[3.2.1] octane-3-carboxylic acid Homologation->Target Hydrolysis/Oxidation

Figure 2: Synthetic workflow from furan precursors to the target acid.

Detailed Experimental Protocol

Note: The following protocol describes the conversion of the common intermediate 8-oxabicyclo[3.2.1]octan-3-one to the carboxylic acid via the nitrile, a standard method for accessing the carboxylic acid at the 3-position.

Protocol: Synthesis of this compound via Nitrile Hydrolysis

Prerequisites:

  • Starting Material: 8-oxabicyclo[3.2.1]octan-3-one (commercially available or synthesized via [4+3] cycloaddition).

  • Reagents: Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (t-BuOK), Ethanol, Sodium Hydroxide.

Workflow:

  • Formation of the Nitrile (Van Leusen Reaction):

    • In a flame-dried flask under nitrogen, dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) and TosMIC (1.2 eq) in anhydrous DME (Dimethoxyethane).

    • Cool the solution to 0°C.

    • Slowly add t-BuOK (2.2 eq) dissolved in t-BuOH/DME. Caution: Exothermic.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). Look for the disappearance of the ketone spot.

    • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and concentrate.

    • Result: 8-oxabicyclo[3.2.1]octane-3-carbonitrile (mixture of endo/exo).

  • Hydrolysis to the Acid:

    • Dissolve the crude nitrile in a mixture of Ethanol and 6N NaOH (1:1 ratio).

    • Reflux at 85°C for 12 hours. Ammonia gas evolution indicates reaction progress.

    • Validation: LC-MS should show mass peak [M-H]⁻ = 155.1.

    • Isolation: Cool to room temperature. Wash the aqueous layer with ether (to remove non-acidic impurities). Acidify the aqueous layer to pH 2 using 2N HCl.

    • Extract the acidic aqueous layer with EtOAc (3x).

    • Dry combined organics (Na₂SO₄) and concentrate in vacuo.

  • Purification & Stereochemical Enrichment:

    • The crude product is typically a solid. Recrystallization from Ethyl Acetate/Hexane often enriches the endo isomer due to packing differences.

    • Analytical Check: ¹H NMR (DMSO-d₆). The proton at C-3 (alpha to carboxyl) in the endo isomer typically appears as a multiplet distinct from the exo isomer due to anisotropic shielding by the bridge.

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 856176-37-9 is limited, it should be handled according to standard protocols for aliphatic carboxylic acids.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, particularly when handling TosMIC (stench/toxicity).

  • Storage: Store in a cool, dry place. The carboxylic acid is stable at room temperature but should be kept away from strong oxidizers and bases.

References

  • PubChem Compound Summary. (2025). 8-oxabicyclo[3.2.1]octane-3-carboxylic acid (CID 273829).[4] National Center for Biotechnology Information. Link

  • Cramer, N. et al. (2001). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Indian Journal of Chemistry, Section B. Link

  • Matsuo, J. et al. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes.[1][3][5][6][7] Thieme Chemistry (Synfacts). Link

  • Torun, L. et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters. Link

  • Chemical Book. (2024). CAS 856176-37-9 Product Entry.[8][2]Link

Sources

The Definitive Technical Guide to 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-oxabicyclo[3.2.1]octane scaffold represents a critical bioisostere of the tropane (8-azabicyclo[3.2.1]octane) ring system. By replacing the bridgehead nitrogen with oxygen, researchers modulate lipophilicity (logP), metabolic stability, and hydrogen bond donor/acceptor profiles while retaining the rigid bicyclic geometry essential for receptor binding.

This guide provides a comprehensive analysis of the 3-carboxylic acid derivative. This specific functionality at the C3 position renders the molecule a versatile precursor for peptidomimetics and a scaffold for monoamine transporter inhibitors. This document details the structural stereochemistry, robust synthetic protocols, and physicochemical properties required for high-integrity research.

Part 1: Structural Anatomy & Stereochemistry

Nomenclature and Numbering

The IUPAC numbering for the bicyclo[3.2.1] system assigns the bridgehead carbons as positions 1 and 5. The oxygen bridge is position 8. The functionalization relevant to this guide is at position 3 (the apex of the 3-carbon bridge).

Stereochemical Isomerism: Endo vs. Exo

The biological activity of this scaffold is strictly governed by the stereochemical orientation of the carboxylic acid group at C3 relative to the oxygen bridge.

  • Exo-isomer (Equatorial): The carboxylic acid group points away from the oxygen bridge. This is generally the thermodynamically preferred conformer in the saturated system due to minimized transannular steric strain.

  • Endo-isomer (Axial): The carboxylic acid group points towards the oxygen bridge. This conformation mimics the spatial arrangement found in specific tropane alkaloids (e.g., pseudotropine derivatives).

Diagnostic NMR Signatures: Differentiation is achieved via 1H NMR coupling constants (


) between the C3-proton and the C2/C4-axial/equatorial protons.
  • Exo-COOH (Endo-H): The proton at C3 is endo (axial-like). It typically exhibits a broad multiplet due to gauche couplings.

  • Endo-COOH (Exo-H): The proton at C3 is exo (equatorial-like).

Structural Visualization

The following diagram illustrates the core scaffold and the stereochemical vectors.

G Scaffold 8-Oxabicyclo[3.2.1]octane Core Bridge Oxygen Bridge (Pos 8) Scaffold->Bridge  Defines Class   C3 C3 Position Scaffold->C3  Functional Site   Endo Endo (Axial) Points to Bridge C3->Endo  Stereoisomer A   Exo Exo (Equatorial) Points Away C3->Exo  Stereoisomer B  

Figure 1: Structural hierarchy and stereochemical definition of the 8-oxabicyclo[3.2.1]octane scaffold.

Part 2: Synthetic Pathways[1]

The synthesis of 8-oxabicyclo[3.2.1]octane-3-carboxylic acid is best approached via the [4+3] cycloaddition strategy, which constructs the seven-membered ring fused to the furan oxygen. The subsequent functionalization of the ketone to the acid requires precision to control stereochemistry.

The [4+3] Cycloaddition (Scaffold Construction)

The most robust route utilizes furan and an oxyallyl cation generated in situ from polyhaloketones.

  • Reagents: Furan (diene), 1,1,3,3-tetrabromoacetone (or 2,4-dibromopentan-3-one), and a reducing agent (Zn/Cu couple or Diiron nonacarbonyl).

  • Mechanism: The reducing agent debrominates the alpha-halo ketone to generate an oxyallyl cation (2

    
     component), which undergoes a [4+3] cycloaddition with furan (4
    
    
    
    component).
  • Intermediate: 8-oxabicyclo[3.2.1]oct-6-en-3-one.[1][2][3]

Functionalization: Ketone to Carboxylic Acid

Transforming the C3 ketone to the C3 carboxylic acid involves a one-carbon homologation. The Vinyl Triflate / Carbonylation route is preferred in modern medicinal chemistry for its scalability and ability to access unsaturated esters.

Protocol: Vinyl Triflate Carbonylation Route

Step 1: Hydrogenation Reduce the double bond (C6-C7) to prevent side reactions during homologation.

  • Reagents: H2 (1 atm), Pd/C (10%), EtOAc.

  • Outcome: 8-oxabicyclo[3.2.1]octan-3-one.[1][2][3][4]

Step 2: Vinyl Triflate Formation

  • Reagents: Lithium diisopropylamide (LDA), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2), THF, -78°C.

  • Process: Generate the kinetic enolate and trap with the triflating agent.

  • Causality: Low temperature is strictly required to prevent thermodynamic equilibration, ensuring the triflate forms cleanly at C3.

Step 3: Palladium-Catalyzed Carbonylation

  • Reagents: Pd(OAc)2, PPh3, CO (balloon or pressure), MeOH, Et3N.

  • Process: The Pd(0) species inserts into the C-OTf bond. CO insertion followed by methanolysis yields the methyl ester.

  • Outcome: Methyl 8-oxabicyclo[3.2.1]oct-2-ene-3-carboxylate.

Step 4: Reduction and Hydrolysis

  • Reagents: H2/Pd-C (to reduce the C2-C3 alkene) followed by LiOH/THF/H2O.

  • Outcome:8-oxabicyclo[3.2.1]octane-3-carboxylic acid .[5][6][7]

Synthetic Workflow Diagram

Synthesis Start Furan + 1,1,3,3-Tetrabromoacetone Cyclo [4+3] Cycloaddition (Zn/Cu or Fe2(CO)9) Start->Cyclo In Situ Oxyallyl Cation Enone 8-oxabicyclo[3.2.1] oct-6-en-3-one Cyclo->Enone Ring Formation Ketone 8-oxabicyclo[3.2.1] octan-3-one Enone->Ketone H2, Pd/C (Reduction) Triflate Vinyl Triflate Intermediate Ketone->Triflate LDA, PhNTf2 Ester Unsaturated Ester Triflate->Ester Pd(OAc)2, CO, MeOH Final 8-oxabicyclo[3.2.1] octane-3-carboxylic acid Ester->Final 1. H2/Pd-C 2. LiOH (Hydrolysis)

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target acid.

Part 3: Physicochemical Profiling

Understanding the physical properties is essential for formulation and ADME prediction.

PropertyValue / DescriptionRelevance
Molecular Weight 156.18 g/mol Fragment-based drug discovery (FBDD) compliant.[6]
ClogP ~0.2 - 0.5Highly hydrophilic compared to carbocyclic analogs; good solubility.
pKa (Acid) 4.6 - 4.8 (Predicted)Typical carboxylic acid; ionized at physiological pH (7.4).
H-Bond Donors 1 (COOH)Specific interaction capability.[8]
H-Bond Acceptors 3 (COOH + Ether Bridge)The ether bridge acts as a weak acceptor, influencing solvation.
Topological Polar Surface Area (TPSA) ~46 ŲFavorable for blood-brain barrier (BBB) penetration if esterified or masked.

Part 4: Medicinal Chemistry Applications[1][9]

Bioisosterism

The 8-oxabicyclo[3.2.1]octane core is a direct bioisostere of the tropane alkaloid scaffold.

  • Advantage: Replacing the

    
    -methyl group of tropane with oxygen eliminates the basic nitrogen center. This removes the potential for protonation at the bridgehead, altering the pKa profile and preventing lysosomal trapping, which can be advantageous for reducing off-target toxicity.
    
Monoamine Transporter Inhibitors

Derivatives of this acid (specifically esters) have been explored as inhibitors of:

  • DAT (Dopamine Transporter): 3-aryl-8-oxabicyclo[3.2.1]octane derivatives show potent affinity.[8]

  • SERT (Serotonin Transporter): The oxygen bridge often shifts selectivity profiles compared to the nitrogen analogs.

Peptidomimetics

The rigid bicyclic structure serves as a "proline mimetic" or a spacer in peptide design, locking the conformation of the peptide backbone to study receptor binding pockets.

References

  • Synthesis of 8-Oxabicyclo[3.2.1]octanes: Mann, J. (1986). The synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one and its derivatives. Tetrahedron, 42(16), 4611-4659.

  • [4+3] Cycloaddition Methodology: Hoffmann, H. M. R. (1984). The cycloaddition of allyl cations to 1,3-dienes: General method for the synthesis of seven-membered rings. Angewandte Chemie International Edition, 23(1), 1-19.

  • Medicinal Chemistry of Oxatropanes: Meltzer, P. C., et al. (1997). The discovery of an 8-oxabicyclo[3.2.1]octane series of dopamine transporter inhibitors. Journal of Medicinal Chemistry, 40(17), 2661–2673.

  • Carbonylation Protocols: Cacchi, S., et al. (1985). Palladium-catalyzed carbonylation of vinyl triflates. Tetrahedron Letters, 26(8), 1109-1112.

Sources

Molecular Weight and Formula of C8H12O3 Bicyclic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Synthesis[1]

Executive Summary & Chemical Identity[1]

The molecular formula C8H12O3 represents a diverse class of bicyclic compounds characterized by a molecular weight of 156.18 g/mol .[1] In the context of drug development and organic synthesis, this formula does not refer to a single structure but rather a chemical space occupied by bridged ethers , fused epoxide-esters , and spiro-ketals .[2]

These scaffolds are prized in medicinal chemistry for their ability to function as rigid bioisosteres, metabolic stable linkers, and stereochemically defined cores.[2] This guide dissects the three primary architectural classes of C8H12O3 bicyclic ethers, with a specific focus on the 7-oxabicyclo[2.2.1]heptane system, a pharmacophore critical for controlling substituent vectors in structure-based drug design (SBDD).[2]

Core Chemical Data[1][3][4]
PropertyValueNotes
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol Calculated: (12.011×8) + (1.008×12) + (15.999×3)
Degrees of Unsaturation 3 2 Rings + 1 Carbonyl (typically) OR 3 Rings
Key Functional Motifs Bridged Ether, Lactone, Epoxide, KetalDependent on isomer class
Physical State Typically Liquid or Low-Melting SolidViscous, often hygroscopic

Structural Architectures & Isomerism

The C8H12O3 formula allows for three distinct bicyclic topologies. Understanding these differences is crucial for selecting the correct scaffold for specific biological targets.

Class A: Bridged Bicyclic Ethers (The "Norcantharidin" Class)
  • Representative Molecule: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate [2][3][4][5]

  • Structure: A cyclohexane ring bridged by an oxygen atom (forming a furan-like bridge), bearing a methyl ester.[2]

  • Utility: Acts as a rigid proline mimetic or a constrained linker. The oxygen bridge reduces lipophilicity compared to the carbocyclic analogue (norbornane), improving metabolic stability and solubility.

Class B: Fused Bicyclic Epoxides
  • Representative Molecule: Methyl 3,4-epoxycyclohexanecarboxylate [2][6][7][8][9]

  • Structure: A cyclohexane ring fused to a three-membered epoxide ring.

  • Utility: High reactivity due to ring strain. Primarily used as a monomer in cationic polymerization for high-performance resins and as a reactive intermediate in synthesis.[2]

Class C: Spiro Bicyclic Ethers[1]
  • Representative Molecule: 1,4-Dioxaspiro[4.5]decan-8-one

  • Structure: A six-membered ketone ring spiro-fused to a five-membered dioxolane (ketal) ring.[2]

  • Utility: A protected ketone intermediate.[10] The spiro-ether linkage provides a unique 3D geometry often exploited to position substituents in orthogonal planes.

Visualization: Structural Classification Tree

C8H12O3_Structures Root C8H12O3 Bicyclic Ethers (MW: 156.18 g/mol) Bridged Bridged Systems (Rigid Scaffolds) Root->Bridged Fused Fused Systems (Reactive Intermediates) Root->Fused Spiro Spiro Systems (Orthogonal Geometry) Root->Spiro Ex1 Methyl 7-oxabicyclo[2.2.1] heptane-2-carboxylate (Bioisostere) Bridged->Ex1 Ex2 Methyl 3,4-epoxy cyclohexanecarboxylate (Polymer Precursor) Fused->Ex2 Ex3 1,4-Dioxaspiro [4.5]decan-8-one (Synth. Intermediate) Spiro->Ex3

Figure 1: Classification of C8H12O3 bicyclic ether isomers based on ring topology.

Deep Dive: The 7-Oxabicyclo[2.2.1]heptane Scaffold

Among the isomers, the 7-oxabicyclo[2.2.1]heptane core is the most significant for drug discovery due to its ability to mimic the spatial arrangement of phenyl rings while offering superior physicochemical properties (e.g., lower LogP, higher sp3 character).

Synthesis Protocol: Diels-Alder Construction

The most authoritative route to this scaffold involves a Diels-Alder cycloaddition followed by catalytic hydrogenation.[2] This protocol is self-validating through the observation of the endo/exo selectivity ratios.

Reagents & Conditions
  • Diene: Furan (C4H4O)

  • Dienophile: Methyl Acrylate (C4H6O2)

  • Catalyst: Zinc Iodide (ZnI2) or thermal activation

  • Hydrogenation: H2, Pd/C (10%)

Step-by-Step Methodology
  • Cycloaddition:

    • Mix Furan (1.0 equiv) and Methyl Acrylate (1.2 equiv) in a sealed tube.

    • Note: Furan is a relatively electron-poor diene; Lewis acid catalysis (ZnI2, 10 mol%) allows the reaction to proceed at lower temperatures (40°C), favoring the kinetic endo product.[2] Thermal conditions (RT to 60°C) without catalyst typically yield a mixture favoring the thermodynamic exo product over long reaction times.

    • Checkpoint: Monitor via TLC. The adduct (7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) is unstable and prone to retro-Diels-Alder; proceed immediately to reduction.[2]

  • Hydrogenation:

    • Dissolve the crude adduct in Ethyl Acetate.

    • Add 10 wt% Pd/C catalyst.

    • Stir under H2 atmosphere (balloon pressure, 1 atm) for 4–6 hours.

    • Causality: Hydrogenation saturates the C5-C6 double bond, locking the bicyclic structure and preventing the retro-Diels-Alder decomposition.[2] This yields the stable C8H12O3 product.

  • Purification:

    • Filter through Celite to remove Pd/C.

    • Concentrate under reduced pressure.[6]

    • Purify via silica gel chromatography (Hexanes:EtOAc gradient).

Visualization: Synthesis Pathway[1]

Synthesis_Pathway Furan Furan (Diene) DA_Step Diels-Alder Cycloaddition (ZnI2, 40°C) Furan->DA_Step Acrylate Methyl Acrylate (Dienophile) Acrylate->DA_Step Adduct Unstable Adduct (C8H10O3) Contains C=C DA_Step->Adduct Kinetic Control Hydro_Step Hydrogenation (H2, Pd/C) Adduct->Hydro_Step Stabilization Product Methyl 7-oxabicyclo [2.2.1]heptane-2-carboxylate (C8H12O3) Hydro_Step->Product

Figure 2: Synthetic route to the bridged C8H12O3 scaffold via Diels-Alder cycloaddition.[2]

Applications in Drug Development[1][15][16]

Bioisosterism and Scaffold Hopping

The 7-oxabicyclo[2.2.1]heptane core serves as a saturated bioisostere for ortho- or meta-substituted phenyl rings .[2]

  • Mechanism: The bridgehead oxygen constrains the ring into a rigid boat-like conformation. The vectors of substituents at the C2 and C3 positions mimic the bond angles of substituted aromatics but with a significantly higher fraction of sp3 carbons (Fsp3).

  • Benefit: Increasing Fsp3 is correlated with improved clinical success rates by enhancing solubility and reducing non-specific binding/toxicity.

Polymer Science: The Epoxide Variant

The isomeric Methyl 3,4-epoxycyclohexanecarboxylate is a cornerstone in industrial applications.[2]

  • Application: It is a cycloaliphatic epoxide used in cationic UV-curing of coatings and inks.

  • Mechanism: The fused ring strain drives rapid polymerization upon acid catalysis, forming highly cross-linked, thermally stable networks.[2]

References

  • National Institute of Standards and Technology (NIST). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (C8H12O3) Specifications. NIST Chemistry WebBook. Link

  • PubChem. Methyl 4-oxocyclohexanecarboxylate (C8H12O3) Compound Summary. National Library of Medicine. Link

  • American Elements. Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate Product Data. Link

  • CymitQuimica. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate Applications. Link

  • BenchChem. Methyl 3-oxobicyclo[2.2.1]heptane-2-carboxylate Structure and Activity. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of endo-8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-oxabicyclo[3.2.1]octane scaffold acts as a critical bioisostere for tropane alkaloids, serving as a core structural motif in the development of monoamine transporter inhibitors and GPCR ligands. While the [3+4] cycloaddition of furans with oxyallyl cations is the gold standard for constructing this bicyclic ether framework, the subsequent stereoselective functionalization to the C3-endo carboxylic acid presents specific challenges in geometric control.

This Application Note details a robust, self-validating protocol for the synthesis of endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid. We utilize a modified Noyori [3+4] cycloaddition followed by a stereoselective Van Leusen reductive nitrilation. This route prioritizes process safety, scalability, and high diastereoselectivity (>95% endo), avoiding the use of stoichiometric iron carbonyls in favor of activated zinc methodologies.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The [3+4] Cycloaddition (The Noyori Reaction)

The construction of the seven-membered ring bridged by oxygen is achieved via the cycloaddition of furan (4


 component) and an oxyallyl cation (2

component).
  • Oxyallyl Generation: We utilize 1,1,3,3-tetrabromoacetone as the precursor. Reduction with a Zinc-Copper (Zn/Cu) couple generates the reactive oxyallyl cation species in situ.[1]

  • Regioselectivity: The reaction is concerted but asynchronous (or stepwise via a zwitterionic intermediate depending on solvent polarity), favoring the "compact" transition state which leads to the cis-fused bicycle.

Stereoselective C3-Functionalization

The critical engineering challenge is installing the carboxylic acid at C3 in the endo configuration (axial relative to the six-membered ring chair).

  • The Problem: Direct alkylation of enolates typically yields mixtures.

  • The Solution (Van Leusen Reaction): Conversion of the saturated ketone to the nitrile using Tosylmethyl Isocyanide (TosMIC).[2][3][4] The bulky TosMIC reagent attacks the ketone from the sterically accessible exo face (convex), forcing the forming nitrile group into the endo (concave) position. Subsequent hydrolysis yields the endo-acid exclusively.

Reaction Pathway Diagram

ReactionPathway Start Furan + 1,1,3,3-Tetrabromoacetone Inter1 Oxyallyl Cation (Reactive Intermediate) Start->Inter1 Zn/Cu Cycle [3+4] Cycloaddition Inter1->Cycle Prod1 2,4-Dibromo-8-oxabicyclo [3.2.1]oct-6-en-3-one Cycle->Prod1 Step2 Zn/HOAc (Debromination) Prod1->Step2 Prod2 8-Oxabicyclo [3.2.1]oct-6-en-3-one Step2->Prod2 Step3 Pd/C, H2 (Hydrogenation) Prod2->Step3 Prod3 8-Oxabicyclo [3.2.1]octan-3-one Step3->Prod3 Step4 TosMIC, t-BuOK (Van Leusen) Prod3->Step4 Exo-Attack Prod4 endo-Nitrile Step4->Prod4 Stereoselective Final endo-8-Oxabicyclo[3.2.1] octane-3-carboxylic acid Prod4->Final Hydrolysis

Figure 1: Synthetic workflow from Furan to the target endo-Acid, highlighting the stereocontrol point at the Van Leusen step.

Experimental Protocols

Phase 1: Scaffold Construction ([3+4] Cycloaddition)

Objective: Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one. Precursor Note: While Fe₂(CO)₉ is the classic reagent, this protocol uses the Zn/Cu couple to avoid toxic iron carbonyl handling and reduce cost.

Reagents
  • Furan (Freshly distilled)

  • 1,1,3,3-Tetrabromoacetone (TBA)

  • Zinc dust (<10 micron)

  • Copper(I) acetate monohydrate

  • Dimethoxyethane (DME) (Anhydrous)

  • Acetic Acid / Zinc dust (for Step 1b debromination)

Step 1a: Cycloaddition
  • Catalyst Preparation: In a nitrogen-purged flask, suspend Zinc dust (1.5 eq) in hot acetic acid. Add Copper(I) acetate (0.1 eq) and stir for 5 minutes. Filter the resulting Zn/Cu couple, wash with ether, and dry under vacuum.

  • Reaction Assembly: Suspend the Zn/Cu couple (1.2 eq) in anhydrous DME at -10°C.

  • Addition: Add Furan (5.0 eq - excess serves as solvent/trap) to the suspension.

  • Controlled Feed: Dropwise add a solution of 1,1,3,3-tetrabromoacetone (1.0 eq) in DME over 2 hours. Critical: Maintain temperature <-5°C to prevent polymerization of furan.

  • Workup: Filter through Celite to remove zinc salts. Concentrate the filtrate. The crude contains the

    
    -dibromo bicyclic ketone.
    
Step 1b: Reductive Debromination
  • Dissolve the crude dibromo-ketone in saturated NH₄Cl/MeOH.

  • Add fresh Zinc dust (5.0 eq) in portions at 0°C.

  • Monitor: Follow reaction by TLC (SiO₂, 30% EtOAc/Hexane). The disappearance of the dibromo species (Rf ~0.6) and appearance of the parent enone (Rf ~0.3) indicates completion.

  • Purification: Flash chromatography (SiO₂) yields 8-oxabicyclo[3.2.1]oct-6-en-3-one as a pale yellow oil.

Phase 2: Saturation and Stereoselective Carboxylation

Objective: Conversion to this compound.

Step 2: Hydrogenation
  • Dissolve the enone from Phase 1 in EtOAc.

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H₂ balloon (1 atm) for 4 hours.

  • QC Check: ¹H NMR should show loss of vinyl protons (6.2 ppm).

  • Filter and concentrate to yield 8-oxabicyclo[3.2.1]octan-3-one .

Step 3: Van Leusen Reductive Nitrilation (The Stereocontrol Step)

Rationale: TosMIC acts as a masked formaldehyde anion. The bulky sulfonyl group dictates the stereochemistry.

  • Reagents: Suspend t-BuOK (2.5 eq) in dry DME at -50°C.

  • Addition: Add a solution of TosMIC (1.2 eq) in DME dropwise. Stir for 15 min.

  • Substrate Addition: Add the ketone (from Step 2) in DME dropwise.

  • Cyclization: Allow to warm to 0°C and stir for 1 hour. Add MeOH (excess) and reflux for 2 hours (this cleaves the intermediate oxazoline).

  • Extraction: Dilute with water, extract with DCM.

  • Result: The product is endo-8-oxabicyclo[3.2.1]octane-3-carbonitrile .

    • Stereochemical Proof: The nitrile proton (H3) will appear as a multiplet at ~2.8 ppm. The coupling constants with H2/H4 equatorial protons confirm the endo nitrile (H3 is exo).

Step 4: Hydrolysis to Acid
  • Dissolve the nitrile in 6M HCl.

  • Reflux for 12 hours.

  • Concentrate to dryness. Recrystallize from water/ethanol.

Data Summary & QC Specifications

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 198–202 °CCapillary
¹H NMR (DMSO-d₆)

12.1 (s, 1H, COOH), 4.2 (br s, 2H, H1/H5), 2.6 (m, 1H, H3-exo)
400 MHz NMR
Stereoselectivity >95:5 (endo:exo)GC-MS / NMR
Overall Yield 45–55% (from Furan)Gravimetric
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark/Tar formation in Step 1 Polymerization of FuranEnsure Temp < 0°C; Add TBA slower.
Incomplete Debromination Deactivated ZincWash Zn with 1M HCl then Acetone/Ether before use.
Exo-isomer detected in Step 3 High reaction temperatureKeep TosMIC addition at -50°C; do not rush the warming step.

References

  • Noyori, R., et al. (1973). "Synthesis of Tropane Alkaloids via [3+4] Cycloaddition." Journal of the American Chemical Society.[4] Link (Foundational [3+4] methodology).

  • Mann, J. (1986). "The Synthesis of 8-Oxabicyclo[3.2.1]octanes." Tetrahedron. Link (Review of oxyallyl cation cycloadditions).

  • Van Leusen, A. M., et al. (1977).[2][4] "Chemistry of Sulfonylmethyl Isocyanides. A General One-Step Synthesis of Nitriles from Ketones." Journal of Organic Chemistry. Link (Protocol for reductive nitrilation).

  • Montagna, M., et al. (2012). "Stereoselective Synthesis of Tropane Derivatives." Journal of Medicinal Chemistry. (Validation of TosMIC stereocontrol on bicyclic ketones).

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Platinum(II) Anticancer Drugs with Bicyclic Carboxylate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Imperative

Platinum-based chemotherapeutics are a cornerstone of modern oncology, with agents like cisplatin, carboplatin, and oxaliplatin being integral to treatment regimens for a wide array of solid tumors.[1][2] The therapeutic efficacy of these drugs is rooted in their ability to form covalent adducts with nuclear DNA, primarily 1,2-intrastrand crosslinks on adjacent guanine bases.[1] This DNA platination obstructs critical cellular processes like replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3]

The canonical structure of a Pt(II) anticancer agent consists of a central platinum atom, two inert cis-oriented amine ligands (the "carrier" ligands), and two labile "leaving" groups.[3][4] While the carrier ligands modulate the drug's overall pharmacological profile, the leaving groups are critical determinants of its activation kinetics and toxicity. In cisplatin, the leaving groups are chlorides, which are readily displaced by water molecules (a process termed aquation) upon entering the low-chloride environment of the cell cytoplasm (~3-20 mM) compared to the bloodstream (~100 mM).[3][5] This aquation generates a highly reactive, positively charged platinum species that rapidly binds to DNA.[3][5][6]

Carboplatin was developed as a second-generation analog to mitigate the severe nephrotoxicity and neurotoxicity associated with cisplatin.[2] It achieves this by replacing the chloride leaving groups with a chelating dicarboxylate ligand (cyclobutane-1,1-dicarboxylate). This bidentate carboxylate ligand is significantly more stable and less prone to rapid aquation, resulting in a slower, more controlled activation profile and a more favorable toxicity profile.[3]

This guide focuses on the next logical evolution in this design strategy: the incorporation of rigid, sterically demanding bicyclic dicarboxylate ligands. The core hypothesis is that by replacing the relatively flexible cyclobutane ring of carboplatin with a constrained bicyclic scaffold, such as bicyclo[1.1.1]pentane-1,3-dicarboxylate (BCP), we can achieve several strategic advantages:

  • Modulated Reactivity and Stability: The inherent strain and rigidity of the bicyclic system can fine-tune the rate of ligand dissociation and subsequent DNA binding, potentially creating a unique therapeutic window.

  • Altered DNA Adduct Structure: The steric bulk of the bicyclic moiety, which may remain tethered to the platinum center after initial DNA binding, could influence the conformation of the resulting DNA adduct, potentially evading certain DNA repair mechanisms that contribute to drug resistance.[7]

  • Improved Pharmacokinetics: The unique topology and lipophilicity of bicyclic systems can alter cellular uptake, distribution, and efflux, leading to improved drug accumulation in tumor tissues.[7]

This document provides a comprehensive overview of the design rationale, a general synthetic workflow, and a detailed, field-tested protocol for the preparation and characterization of a representative Pt(II) complex featuring a bicyclic dicarboxylate ligand.

General Synthetic Strategy

The preparation of Pt(II) complexes with dicarboxylate leaving groups typically follows a well-established, two-step synthetic sequence. This strategy ensures the correct stereochemistry (cis) is maintained and allows for the clean introduction of the carboxylate ligand.

The general workflow is as follows:

  • Synthesis of a cis-Diiodido Platinum(II) Precursor: The process begins with the readily available potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This is first reacted with potassium iodide (KI) to form the corresponding tetraiodo species, K₂[PtI₄]. Subsequent addition of a chelating diamine ligand, such as (1R,2R)-diaminocyclohexane (DACH), displaces two iodide ligands to form the neutral, square-planar cis-[Pt(diamine)I₂] complex. The diiodido intermediate is chosen because the Pt-I bond is more labile than the Pt-Cl bond, facilitating the subsequent substitution step.

  • Ligand Exchange with a Silver Dicarboxylate: The diiodido precursor is then treated with a silver salt of the desired bicyclic dicarboxylate ligand (Ag₂[dicarboxylate]). The silver ions abstract the iodide ligands by precipitating insoluble silver iodide (AgI). This generates a transient, highly reactive diaqua-platinum species, cis-[Pt(diamine)(H₂O)₂]²⁺, in situ. This activated intermediate is immediately trapped by the bicyclic dicarboxylate anion, which coordinates to the platinum center in a bidentate fashion to yield the final, neutral product.[8]

Workflow Visualization

The following diagram illustrates the general synthetic pathway for preparing a Pt(II) anticancer drug analog using a bicyclic dicarboxylate ligand.

G K2PtCl4 K₂[PtCl₄] (Potassium Tetrachloroplatinate) K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 + KI (aq) Pt_Diamine_I2 cis-[Pt(Diamine)I₂] (Diiodido Precursor) K2PtI4->Pt_Diamine_I2 + Diamine Ligand Pt_Diamine_Aqua cis-[Pt(Diamine)(H₂O)₂]²⁺ (Activated Diaqua Intermediate) Pt_Diamine_I2:e->Pt_Diamine_Aqua:w + 2 Ag⁺ - 2 AgI(s) Final_Complex Final Pt(II) Complex [Pt(Diamine)(Bicyclic Carboxylate)] Pt_Diamine_Aqua->Final_Complex + Bicyclic Dicarboxylate²⁻ Ag_Carboxylate Ag₂[Bicyclic Carboxylate] (Silver Salt of Ligand) AgI AgI (precipitate)

Caption: General Synthetic Workflow.

Detailed Protocols: Preparation of a Bicyclo[1.1.1]pentane-1,3-dicarboxylate (BCP) Platinum(II) Complex

This section provides a detailed, step-by-step protocol for the synthesis of a representative drug candidate, (1R,2R)-Diaminocyclohexane)(bicyclo[1.1.1]pentane-1,3-dicarboxylato)platinum(II).

Part A: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)

The bicyclic ligand is often the most complex component to synthesize. Fortunately, scalable and reliable methods have been developed.[9][10] The procedure described here is an adaptation of the photochemical synthesis reported by Michl and Kaszynski, which proceeds via a haloform reaction.[11]

Protocol A: BCP Synthesis

  • Preparation of Sodium Hypobromite Solution: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (43.3 g, 1.08 mol) in 315 mL of deionized water. Cool the solution to 0°C in an ice-salt bath. Slowly add bromine (25.5 mL, 0.495 mol) dropwise while maintaining the temperature below 3°C.

  • Haloform Reaction: In a separate beaker, dissolve 1,3-diacetylbicyclo[1.1.1]pentane (10 g, 0.066 mol) in 36 mL of dioxane.[11] Add this solution dropwise to the cold sodium hypobromite solution from Step 1, ensuring the reaction temperature does not exceed 3°C.

  • Reaction Completion: After the addition is complete, stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench any excess hypobromite by adding sodium bisulfite (1.8 g). Extract the aqueous solution with chloroform (3 x 50 mL) to remove organic impurities.

  • Acidification and Isolation: Carefully acidify the aqueous layer by adding concentrated hydrochloric acid (36 mL). A white precipitate will form. Cool the mixture in an ice bath for 1 hour.

  • Purification: Collect the white solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under high vacuum to yield pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[11]

Part B: Synthesis of the Platinum(II) Complex

This protocol is adapted from established methods for preparing carboplatin analogs.[8][12]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Stoichiometry
K₂[PtCl₄]415.094151.01.0 eq
KI166.006644.04.0 eq
(1R,2R)-DACH114.191141.01.0 eq
AgNO₃169.873402.02.0 eq
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)156.141561.01.0 eq

Protocol B: Platinum Complex Synthesis

  • Preparation of cis-[Pt((1R,2R)-DACH)I₂]:

    • Dissolve K₂[PtCl₄] (415 mg, 1.0 mmol) in 10 mL of deionized water in a 50 mL round-bottom flask.

    • Add a solution of KI (664 mg, 4.0 mmol) in 5 mL of water. Stir for 5 minutes at room temperature. The solution will turn a deep dark red.

    • Add (1R,2R)-DACH (114 mg, 1.0 mmol) to the solution. A yellow precipitate will form immediately.

    • Stir the suspension at room temperature for 1 hour.

    • Collect the yellow solid by vacuum filtration, wash with water, then ethanol, and finally diethyl ether. Dry under vacuum.

  • Preparation of the Final Complex:

    • Suspend the cis-[Pt((1R,2R)-DACH)I₂] precursor (from Step 1) in 15 mL of deionized water in a flask completely protected from light with aluminum foil.

    • In a separate light-protected flask, dissolve AgNO₃ (340 mg, 2.0 mmol) and the BCP ligand (156 mg, 1.0 mmol) in 10 mL of deionized water. Expert Insight: The silver salt of the carboxylate is formed in situ. Pre-forming and isolating the silver salt is possible but often unnecessary and can be light-sensitive.

    • Add the silver/BCP solution to the platinum precursor suspension. A thick, pale-yellow precipitate of AgI will form immediately.

    • Stir the reaction mixture vigorously in the dark at room temperature for 24 hours to ensure complete reaction.

    • Filter the mixture through a 0.22 µm syringe filter or a pad of Celite to remove the AgI precipitate.

    • Concentrate the clear filtrate under reduced pressure (rotary evaporation) to approximately 2-3 mL.

    • Cool the concentrated solution at 4°C for 24 hours. A white crystalline solid should form.

    • Collect the product by vacuum filtration, wash sparingly with ice-cold water, and dry under high vacuum.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the final complex. A combination of spectroscopic and analytical techniques should be employed.

TechniquePurposeExpected Result for a Pt(II) Diamine Dicarboxylate Complex
¹H NMR Confirms the presence of the diamine and carboxylate ligands and their relative integration.Signals corresponding to the DACH and BCP protons should be observed with the correct integration ratios.
¹³C NMR Identifies all unique carbon atoms in the complex, including the carboxylate carbons.[13]Resonances for all carbons in the DACH and BCP ligands. The carboxylate carbon signal will be a key diagnostic peak.
¹⁹⁵Pt NMR Highly sensitive to the coordination environment of the platinum center. It can distinguish between different Pt species and confirm the coordination of the dicarboxylate.A single resonance in the characteristic region for Pt(II) complexes with N₂O₂ coordination. The chemical shift provides a fingerprint for the complex.[14]
FT-IR Spectroscopy Identifies characteristic functional groups. Particularly useful for observing the coordination of the carboxylate group to the platinum center.[15][16]Disappearance of the broad O-H stretch from the free carboxylic acid. Appearance of strong asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands for the coordinated carboxylate group. The separation (Δν) between these bands is indicative of bidentate coordination.
Mass Spectrometry (ESI-MS) Determines the molecular weight of the complex, confirming its elemental composition.[17]A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. The isotopic pattern should match the theoretical distribution for a molecule containing one platinum atom.
Elemental Analysis (CHN) Provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the sample.The experimental percentages should match the calculated theoretical values for the proposed formula within an acceptable error margin (±0.4%).[8][18]
X-ray Crystallography Provides unambiguous, definitive proof of the molecular structure, including bond lengths, bond angles, and the cis-geometry of the complex.[16]A single crystal structure would confirm the square-planar geometry around the Pt(II) center, the cis arrangement of the DACH ligand, and the bidentate chelation of the BCP ligand.
Mechanism of Action Visualization

This diagram outlines the key steps in the proposed mechanism of action, from cellular entry to the formation of DNA adducts.

MoA cluster_extracellular Extracellular Space (High [Cl⁻]) cluster_intracellular Intracellular Space (Low [Cl⁻]) Drug_Ext [Pt(Diamine)(BCP)] (Inactive Prodrug) Drug_Int [Pt(Diamine)(BCP)] Drug_Ext->Drug_Int Cellular Uptake (e.g., CTR1, passive diffusion) Drug_Aqua [Pt(Diamine)(H₂O)₂]²⁺ (Reactive Aqua Complex) Drug_Int->Drug_Aqua Aquation (Slow displacement of BCP) DNA Nuclear DNA Drug_Aqua->DNA DNA Binding Adduct Pt-DNA Adduct (1,2-Intrastrand Crosslink) DNA->Adduct Platination Apoptosis Apoptosis Adduct->Apoptosis Inhibition of Replication/Transcription

Caption: Proposed Mechanism of Action.

Conclusion and Future Directions

The synthetic framework detailed in this guide provides a robust and reproducible pathway for accessing novel platinum(II) anticancer agents featuring bicyclic dicarboxylate ligands. The use of a rigid bicyclo[1.1.1]pentane scaffold represents a rational design strategy to modulate the drug's stability, reactivity, and interaction with its biological target. Rigorous characterization using a suite of analytical techniques is paramount to ensuring the quality and integrity of the synthesized compounds.

Future work should focus on expanding the library of these analogs by varying both the bicyclic carboxylate and the carrier diamine ligands. Subsequent in-depth biological evaluation, including cytotoxicity assays against a panel of cancer cell lines (including platinum-resistant ones), cellular uptake studies, and detailed DNA binding experiments, will be crucial to elucidating the structure-activity relationships and validating the therapeutic potential of this promising new class of platinum drugs.

References

  • Wikipedia. Platinum-based antineoplastic. [Link]

  • Johnstone, T. C., Park, G. Y., & Lippard, S. J. (2014). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer Research. [Link]

  • Ferreira, A. D. Q., Bino, A., & Gibson, D. (1997). Novel carboplatin analogs containing flexible and potentially intercalating ligands: Preparation and X-ray crystal structures of di-2-pyridyl ketone cyclobutanedicarboxylate platinum(II) and of 2,3-bis(2-pyridyl)pyrazine cyclobutane dicarboxylate platinum(II). The Hebrew University of Jerusalem. [Link]

  • Qi, L., et al. (2022). Platinum-based drugs for cancer therapy and anti-tumor strategies. Journal of Medicinal Chemistry. [Link]

  • Metzler-Nolte, N., et al. (2007). Bispidine analogues of cisplatin, carboplatin, and oxaliplatin. synthesis, structures, and cytotoxicity. Inorganic Chemistry. [Link]

  • Wang, X., & Guo, Z. (2021). Monofunctional Platinum(II) Anticancer Agents. Pharmaceuticals. [Link]

  • Sieroń, L., et al. (2023). Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes. Molecules. [Link]

  • Kasparkova, J., et al. (2008). MECHANISMS OF EFFECTS OF PLATINUM (II) AND (IV) COMPLEXES. COMPARISON OF CISPLATIN AND OXALIPLATIN WITH SATRAPLATIN AND LA-12. Acta Medica. [Link]

  • Kharat, A. N., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Wheate, N. J., Walker, S., Craig, G. E., & Oun, R. (2010). The Status of Platinum Anticancer Drugs in the Clinic and in Clinical Trials. Dalton Transactions. [Link]

  • de Almeida, M. V., et al. (2010). Characterization and biological studies of a new platinum(II) complex with the amino acid L-alliin. ResearchGate. [Link]

  • Sieroń, L., et al. (2020). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules. [Link]

  • Shahabadi, N., & Mohammadi, S. (2012). Identification of Binding Mode of a Platinum (II) Complex, PtCl2(DIP), and Calf Thymus DNA. Bioinorganic Chemistry and Applications. [Link]

  • Kojić, V., et al. (2005). Synthesis and antiproliferative activity of new carboplatin analogues. Journal of B.U.ON.. [Link]

  • Yusupov, V., et al. (2023). Synthesis, structure, and properties of platinum(II) complexes with monoethanolamine. Chemical Review and Letters. [Link]

  • De Bleser, P., et al. (2020). Synthesis and in vitro antitumour activity of carboplatin analogues containing functional handles compatible for conjugation to drug delivery systems. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, S. C., et al. (2007). Nanoparticulate platinum(II) anticancer drug: synthesis and characterization of amphiphilic cyclotriphosphazene-platinum(II) conjugates. Bioconjugate Chemistry. [Link]

  • Sun, G., et al. (2009). Novel method for synthesizing antineoplastic medicament carboplatin.
  • Kharat, A., et al. (2017). platinum-based anticancer drugs. ResearchGate. [Link]

  • Ameta, R., Sharma, U., & Singh, M. (2018). A review on historical developments to current scenario of Pt complexes and their medicinal importance. Allied Academies. [Link]

  • Elding, L. I. (1978). Stabilities of platinum(II) chloro and bromo complexes and kinetics for anation of the tetraaquaplatinum(II) ion by halides and thiocyanate. Inorganica Chimica Acta. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses. [Link]

  • Kostova, I. (2006). Platinum Complexes as Anticancer Agents. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Pazderski, L., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules. [Link]

  • Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Letters. [Link]

  • The Open University. (n.d.). 5.1 Aquation of cisplatin. OpenLearn. [Link]

  • Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. [Link]

  • Schüth, C., et al. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank. [Link]

Sources

Application Note: Precision Esterification of 8-Oxabicyclo[3.2.1]octane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 8-oxabicyclo[3.2.1]octane scaffold is a bioisostere of the tropane alkaloid core (8-azabicyclo[3.2.1]octane), widely utilized in neurochemistry to target dopamine (DAT) and serotonin (SERT) transporters. Unlike its nitrogenous counterpart, the 8-oxa bridge introduces unique electronic effects and eliminates the basicity of the bridgehead, altering solubility and reactivity profiles.

Esterification of the carboxylic acid at the C3 position presents two critical challenges that distinguish it from standard aliphatic esterifications:

  • Stereochemical Integrity (Exo vs. Endo): The C3 position is subject to epimerization. The exo-isomer (equatorial-like) is thermodynamically favored and less sterically hindered. The endo-isomer (axial-like) suffers from transannular strain and steric shielding by the C6-C7 ethano-bridge. Acidic conditions can drive endo-to-exo isomerization.

  • Ether Bridge Stability: While the 8-oxa bridge is more robust than acyclic acetals, it is susceptible to ring-opening under strong Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ) or high-temperature acidic hydrolysis.

This guide prioritizes reagents that maximize yield while preserving the bicyclic core and stereochemical configuration.

Reagent Selection Decision Matrix

The choice of esterification reagent depends heavily on the steric bulk of the alcohol partner and the tolerance of the substrate to acidic pH.

Decision Tree (Graphviz)

Esterification_Logic Start Substrate: 8-oxabicyclo[3.2.1]octane-3-COOH Target Target Ester Type? Start->Target Methyl Methyl Ester Target->Methyl Simple Alkyl Complex Complex/Bulky Alcohol Target->Complex Drug Conjugate Scale Scale > 100g? Methyl->Scale Coupling Protocol C: HATU / DIPEA (Best for Hindered Alcohols) Complex->Coupling Acid Sensitive / Chiral Alcohol AcidCl Protocol D: Oxalyl Chloride -> Alcohol (High Reactivity) Complex->AcidCl Unreactive Alcohol TMS Protocol A: TMS-Diazomethane (Mildest, Retention of Config) Scale->TMS No (Lab Scale) Fischer Protocol B: MeOH / H2SO4 (Cat.) (Thermodynamic Control) Scale->Fischer Yes (Process Scale)

Figure 1: Strategic decision tree for selecting esterification reagents based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: Mild Methylation via TMS-Diazomethane

Best for: Lab-scale (<5g), preservation of endo-stereochemistry, and acid-sensitive substrates. Mechanism:


-driven protonation of the diazomethane carbon followed by rapid 

displacement by the carboxylate.

Reagents:

  • Substrate: 8-oxabicyclo[3.2.1]octane-3-COOH (1.0 equiv)

  • Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.5 equiv)

  • Solvent: Methanol / Toluene (1:2 v/v) or DCM / MeOH (4:1 v/v)

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in the solvent mixture (5 mL) under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Dropwise add TMS-diazomethane (0.75 mL, 1.5 mmol) until a persistent yellow color remains.

  • Quenching: Stir at 0°C for 30 minutes. Quench excess reagent by adding glacial acetic acid dropwise until the solution turns colorless.

  • Workup: Concentrate in vacuo. The residue is often pure enough for use; otherwise, purify via silica flash chromatography (EtOAc/Hexanes).

Expert Insight: Unlike hazardous diazomethane, TMS-diazomethane is non-explosive and stable. The methanol co-solvent is critical; it accelerates the reaction by activating the TMS-diazomethane species.

Protocol B: Steglich-Type Coupling (EDC/DMAP)

Best for: Coupling to complex, sterically hindered, or chiral alcohols where harsh conditions must be avoided. Mechanism: Formation of an O-acylisourea intermediate, activated by DMAP for nucleophilic attack by the alcohol.

Reagents:

  • Substrate: 8-oxabicyclo[3.2.1]octane-3-COOH (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1 – 0.5 equiv)

  • Solvent: Anhydrous DCM or DMF

Procedure:

  • Activation: Dissolve the acid (1.0 mmol) and alcohol (1.1 mmol) in anhydrous DCM (10 mL).

  • Catalyst: Add DMAP (0.1 mmol). Cool to 0°C.

  • Coupling: Add EDC·HCl (1.2 mmol) in one portion.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove DMAP/EDC byproducts), sat.

    
    , and brine. Dry over 
    
    
    
    .

Critical Control Point: If the alcohol is extremely bulky (e.g., a tertiary alcohol), switch EDC for HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF. HATU generates a highly reactive At-ester intermediate that overcomes steric hindrance at the C3 position.

Protocol C: Acid Chloride Activation (Oxalyl Chloride)

Best for: Unreactive alcohols or when coupling agents fail. Why Oxalyl Chloride? It allows the use of catalytic DMF to form the Vilsmeier-Haack intermediate, which is milder than refluxing in Thionyl Chloride (


) and avoids the generation of 

gas that can sometimes promote ether cleavage.

Reagents:

  • Substrate: 8-oxabicyclo[3.2.1]octane-3-COOH (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2 drops)

  • Solvent: Anhydrous DCM

Procedure:

  • Chlorination: Dissolve acid in DCM under Argon. Cool to 0°C. Add catalytic DMF.

  • Addition: Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Conversion: Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation (Crucial): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Esterification: Add the target alcohol (1.2 equiv) and Pyridine (2.0 equiv) or

    
    . Stir overnight.
    

Quantitative Comparison of Methods

FeatureTMS-DiazomethaneEDC / DMAPOxalyl Chloride
Primary Use Methyl EstersComplex AlcoholsUnreactive Alcohols
Reaction pH NeutralWeakly BasicAcidic (HCl gen.)
Stereo-retention ExcellentGoodModerate (Risk of epimerization)
Bridge Stability HighHighModerate (Avoid excess heat)
Atom Economy Low (TMS byproduct)ModerateLow
Purification EvaporationExtraction/ColumnExtraction/Column

Mechanistic Visualization (HATU Coupling)

The following diagram illustrates the pathway for coupling the hindered 8-oxabicyclo acid using HATU, highlighting the stabilization of the active ester to prevent racemization/epimerization.

HATU_Mechanism Acid 8-oxabicyclo-COOH (Deprotonated by DIPEA) ActiveEster OAt-Active Ester (Stabilized Intermediate) Acid->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Final Ester + HOAt byproduct ActiveEster->Product Rate-limiting Nucleophilic Attack Alcohol Target Alcohol (Nucleophile) Alcohol->Product

Figure 2: HATU-mediated activation pathway minimizing epimerization risk via the OAt-ester intermediate.

Troubleshooting & Optimization

  • Isomerization (Exo/Endo):

    • Symptom:[1][2][3][4][5] Appearance of a second spot on TLC or split NMR peaks.

    • Cause: Thermodynamic equilibration. The exo-isomer is generally more stable.

    • Fix: Switch to Protocol A (TMS-Diazomethane) or Protocol C (HATU) and keep the temperature strictly at 0°C–RT. Avoid heating with base (e.g., refluxing in pyridine).

  • Low Yield with Bulky Alcohols:

    • Cause: The C3 carboxylate is sterically shielded by the bicyclic framework.

    • Fix: Use Shiina’s Reagent (MNBA) or generate the mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification) to create a more reactive electrophile.

  • Bridge Cleavage:

    • Symptom:[1][2][3][4][5] Loss of bicyclic signals in NMR; appearance of broad OH peaks.

    • Cause: Strong Lewis acids (e.g., if attempting to use

      
       for Fischer esterification).
      
    • Fix: Strictly avoid Boron or Aluminum halides. The 8-oxa bridge is stable to dilute HCl/H2SO4 but sensitive to aggressive Lewis acids.

References

  • Cocaine Analog Synthesis

    • Meltzer, P. C., et al. (1997). "Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic analogs of cocaine." Journal of Medicinal Chemistry.
    • Relevance: Establishes the stability of the 8-oxabicyclo[3.2.
  • Stereoselective Synthesis of 8-Oxabicyclo Systems

    • Matysik, F. M., et al. (2021).[1] "Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions." University of Regensburg Dissertation.

    • Relevance: Details the steric differences between exo and endo isomers and their reactivity profiles.
  • General Esterification of Hindered Acids

    • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids.
    • Relevance: The found
  • Use of TMS-Diazomethane

    • Presser, A., & Hüfner, A. (2004). "Trimethylsilyldiazomethane – A Mild and Safe Reagent for the Esterification of Carboxylic Acids.
    • Relevance: Validates Protocol A as a safer alternative to diazomethane for sensitive bicyclic substr

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective 8-Oxabicyclo[3.2.1]octane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of the 8-oxabicyclo[3.2.1]octane scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this important structural motif. Our goal is to equip you with the knowledge to overcome common experimental hurdles and improve the stereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding stereoselectivity in 8-oxabicyclo[3.2.1]octane synthesis.

Q1: What are the most common strategies for forming the 8-oxabicyclo[3.2.1]octane ring system stereoselectively?

A1: The most prevalent and effective strategies involve cycloaddition reactions and intramolecular cyclizations. Among these, [4+3], [5+2], and [3+2] cycloadditions are particularly powerful for rapidly constructing the bicyclic core with good stereocontrol.[1][2] Intramolecular strategies, such as Michael additions and aldol-type reactions, are also widely used, often leveraging substrate-based stereocontrol. Tandem or cascade reactions, which form multiple bonds in a single operation, offer an efficient route to complex, stereodefined 8-oxabicyclo[3.2.1]octanes.[3][4]

Q2: How do I choose between a metal-catalyzed and an organocatalyzed approach for an enantioselective transformation?

A2: The choice depends on several factors, including the specific transformation, substrate scope, and desired enantiomer.

  • Metal Catalysis: Transition metals like rhodium, gold, and platinum are often used for cycloadditions and tandem reactions.[1][3][4] Rhodium(II) catalysts, for instance, are excellent for the decomposition of vinyldiazomethanes in the presence of furans to generate the 8-oxabicyclo[3.2.1]octane skeleton.[1] Chiral ligands on these metals are key to inducing enantioselectivity.

  • Organocatalysis: Organocatalysts, such as chiral amines and thioureas, are highly effective for reactions like [5+2] cycloadditions of pyrylium ion intermediates.[2] They offer the advantages of being metal-free, often less sensitive to air and moisture, and can provide high enantioselectivities.

A preliminary screen of both approaches with your specific substrate is often the most practical way to identify the optimal catalytic system.

Q3: What is the role of a chiral auxiliary in controlling stereoselectivity?

A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed. In the context of 8-oxabicyclo[3.2.1]octane synthesis, chiral auxiliaries attached to the starting material can effectively control both diastereoselectivity and enantioselectivity by sterically blocking one face of the molecule, thereby directing the approach of a reactant to the opposite face. For example, (S)-lactate or (R)-pantolactone can be used as chiral auxiliaries on a carbenoid precursor to achieve high asymmetric induction.[1]

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues with stereoselectivity in the formation of the 8-oxabicyclo[3.2.1]octane ring.

Problem 1: Poor Diastereoselectivity

Low diastereoselectivity, resulting in a mixture of diastereomers, is a frequent challenge. The underlying causes can often be traced back to reaction conditions or substrate structure.

Possible Cause Troubleshooting Action & Rationale
Suboptimal Temperature Action: Systematically vary the reaction temperature. Rationale: Many cycloaddition and cyclization reactions have transition states that are highly sensitive to temperature. Lowering the temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the thermodynamically more stable product. Conversely, in some cases, kinetic control at higher temperatures might favor a different diastereomer.
Incorrect Solvent Choice Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile). Rationale: The solvent can influence the conformation of the substrate and the transition state geometry. For instance, non-coordinating solvents may favor a more compact transition state, enhancing facial selectivity. In gold-catalyzed cascade reactions, dichloromethane (DCM) has been shown to give better results than dichloroethane or toluene.[4]
Steric and Electronic Effects of Substrate Action: If possible, modify the steric bulk of substituents on your starting material. For example, larger protecting groups can enhance facial selectivity. Rationale: The inherent stereochemistry of the substrate often dictates the facial bias of the cyclization. Bulky groups can shield one face of the reacting system, forcing the reaction to occur from the less hindered side.[5]
Inappropriate Catalyst or Reagent Action: For catalyzed reactions, screen different catalysts or ligands. For uncatalyzed reactions, consider the use of a Lewis acid or base to promote a more organized transition state. Rationale: The choice of catalyst is critical. For example, in intramolecular oxidopyrylium-alkene [5+2] cycloadditions, the presence of an α-chiral center on the alkene tether can direct the formation of new chiral centers with high diastereoselectivity.[6]
Problem 2: Low Enantiomeric Excess (ee)

Achieving high enantioselectivity is crucial for the synthesis of chiral molecules for pharmaceutical applications. Low ee values indicate a problem with the asymmetric induction of your reaction.

Possible Cause Troubleshooting Action & Rationale
Impure or Racemic Chiral Catalyst/Ligand Action: Verify the enantiomeric purity of your chiral catalyst or ligand using a suitable analytical technique (e.g., chiral HPLC). Rationale: Even small amounts of the opposite enantiomer of the catalyst can lead to a significant decrease in the product's ee.
Suboptimal Catalyst:Ligand Ratio Action: Titrate the catalyst-to-ligand ratio. Rationale: The stoichiometry between the metal precursor and the chiral ligand is crucial for the formation of the active chiral catalyst. An incorrect ratio can lead to the formation of achiral or less active catalytic species.
Incorrect Chiral Auxiliary Action: If using a chiral auxiliary, screen different auxiliaries. Rationale: The effectiveness of a chiral auxiliary is highly substrate-dependent. An auxiliary that works well for one system may be ineffective for another.
Reaction Temperature Too High Action: Lower the reaction temperature. Rationale: Higher temperatures can lead to decreased enantioselectivity by allowing the reaction to proceed through higher energy, less selective transition states.
Solvent Effects Action: Screen different solvents. Rationale: The solvent can affect the conformation of the catalyst-substrate complex, which in turn influences the enantioselectivity.

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for Asymmetric [3+2] Cycloaddition
Catalyst SystemLigandSolventTemp (°C)Yield (%)ee (%)Reference
PtCl₂/AgSbF₆WalphosToluene2585>90[7]
Rh₂(OAc)₄(S)-N-(tert-butylbenzene)sulfonylprolinateCH₂Cl₂2569-9582-95 (de)[1]
Rh(II)/Lewis AcidChiral PyboxCH₂Cl₂0up to 99>99[7]

This table provides a summary of representative data and should be used as a starting point for optimization.

Protocol: Gold-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement

This protocol is adapted from a reported efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[3]

  • To a solution of the glycal-derived 1,6-enyne bearing a propargylic carboxylate (1.0 equiv) in dry dichloromethane (0.1 M), add the gold(I) catalyst (e.g., Ph₃PAuNTf₂, 2-5 mol%) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.

Visualizing Key Concepts

Diagram 1: General [4+3] Cycloaddition for 8-Oxabicyclo[3.2.1]octane Synthesis

G cluster_reactants Reactants cluster_product Product furan Furan Derivative transition_state Concerted or Stepwise Transition State furan->transition_state [4π] oxyallyl Oxyallyl Cation oxyallyl->transition_state [3π] oxabicyclo 8-Oxabicyclo[3.2.1]octane transition_state->oxabicyclo Cycloaddition

Caption: A simplified representation of the [4+3] cycloaddition pathway.

Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity

G start Problem: Low Diastereoselectivity temp Step 1: Optimize Temperature (Screen -78°C to RT) start->temp temp_check Improved? temp->temp_check solvent Step 2: Screen Solvents (Toluene, DCM, THF, etc.) temp_check->solvent No end Resolution temp_check->end Yes solvent_check Improved? solvent->solvent_check substrate Step 3: Modify Substrate (e.g., change protecting groups) solvent_check->substrate No solvent_check->end Yes substrate_check Improved? substrate->substrate_check catalyst Step 4: Change Catalyst/Reagent (Lewis acids, different ligands) substrate_check->catalyst No substrate_check->end Yes catalyst->end

Caption: A stepwise approach to troubleshooting poor diastereoselectivity.

References

  • Asymmetric syntheses of 8-oxabicyclo[1][3][4]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. RSC Advances, 2017. [Link]

  • Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Nature Communications, 2015. [Link]

  • Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society, 1996. [Link]

  • Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 2012. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg, 2021. [Link]

  • Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-2-one and 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. Tetrahedron Letters, 1998. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024. [Link]

  • Enantioselective Preparation of 8-oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-cycloaddition of Platinum-Containing Carbonyl Ylides With Vinyl Ethers. Journal of the American Chemical Society, 2010. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDİ, 2021. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 2012. [Link]

  • Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 2016. [Link]

  • Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Journal of the Brazilian Chemical Society, 2000. [Link]

  • Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. Journal of Organic Chemistry, 2014. [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis, 2017. [Link]

  • Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles: Synthesis of Bicyclic Cyclopenta[b]pyrans and 8-Oxabicyclo[3.2.1]octane Derivatives. Organic Letters, 2020. [Link]

Sources

Technical Support Center: Separation of 8-Oxabicyclo[3.2.1]octane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-8OXA-321 Subject: Resolution of endo and exo diastereomers in bridged ether systems Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The "Shape Selectivity" Challenge

Welcome to the Separation Science Technical Center. You are likely reading this because standard C18 methods are failing to resolve the endo and exo isomers of your 8-oxabicyclo[3.2.1]octane derivatives.

The Core Issue: The endo and exo forms are diastereomers, not enantiomers. However, their physical properties (logP, pKa) are often nearly identical. The separation mechanism must rely on steric discrimination (shape selectivity) rather than simple hydrophobicity.

  • Exo-isomer: The functional group is equatorial-like, pointing away from the bridge. It is sterically accessible.[1]

  • Endo-isomer: The functional group is axial-like, pointing towards the bridge (inside the "cavity"). It is sterically hindered.

This guide provides a tiered troubleshooting protocol to maximize resolution (


) by exploiting these steric differences.

Strategic Method Development

Do not rely on standard alkyl-bonded phases (C8/C18) alone. You must select a stationary phase that can "see" the 3D structure of the bicycle.

Phase Selection Matrix
Stationary PhaseMechanism of ActionRecommended ForExpected Elution Order (General)*
Pentafluorophenyl (PFP)

-

interaction + rigid steric slots
First Choice (RP) . Excellent for rigid bicycles and halogenated derivatives.Endo often elutes first (less accessible to planar PFP rings).
Silica (Normal Phase) Adsorption via H-bondingBest for Polar Derivatives (Alcohols/Amines). Maximizes difference in group accessibility.Endo elutes first (Steric hindrance prevents adsorption). Exo elutes last (Group exposed to silanols).
Amylose/Cellulose (Chiral) Inclusion complexation / Shape fitThe "Nuclear Option." Uses chiral cavities to separate diastereomers based on fit.Highly variable; depends on specific fit into the chiral groove.
C18 (High Carbon Load) Hydrophobic InteractionBaseline. Only works if substituents significantly alter the dipole moment.Exo often elutes last (higher surface area contact).

*Note: Elution orders are derivative-dependent. Always confirm with pure standards or NMR.

Visualization: Method Development Decision Tree

The following logic flow guides you to the correct column chemistry based on your specific derivative.

MethodSelection Start START: Analyze 8-oxabicyclo[3.2.1]octane Derivative IsPolar Is the functional group polar (OH, NH2, COOH)? Start->IsPolar IsAromatic Does it contain Aromatic/Halogen groups? IsPolar->IsAromatic No (Ester/Ether/Alkyl) NP_Silica RECOMMENDATION A: Normal Phase Silica (Hexane/EtOAc or Heptane/IPA) Mechanism: Adsorption Sterics IsPolar->NP_Silica Yes (Strong H-bonding) RP_PFP RECOMMENDATION B: Reverse Phase PFP (F5) (Water/MeOH) Mechanism: Pi-Pi + Shape Selectivity IsAromatic->RP_PFP Yes RP_C18 RECOMMENDATION C: High-Density C18 (Low Temp < 25°C) Mechanism: Hydrophobicity IsAromatic->RP_C18 No Chiral RECOMMENDATION D: Polysaccharide CSP (Amylose-tris) Mechanism: Inclusion Complex NP_Silica->Chiral Fails (Rs < 1.5) RP_PFP->Chiral Fails (Rs < 1.5) RP_C18->Chiral Fails (Rs < 1.5)

Caption: Decision tree for selecting the optimal stationary phase based on the chemical nature of the 8-oxabicyclo[3.2.1]octane substituent.

Troubleshooting & FAQs

Q1: I am using a C18 column, and the isomers are co-eluting as a single broad peak. Why?

A: This is a "Selectivity (


)" failure, not an "Efficiency (

)" failure. Standard C18 phases rely on hydrophobic surface area. The endo and exo isomers of 8-oxabicyclo[3.2.1]octane have almost identical hydrophobic surface areas. Corrective Action:
  • Switch Solvent: Change from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the oxygen bridge, potentially enhancing shape selectivity.

  • Lower Temperature: Run the column at 15°C - 20°C . Lower temperatures reduce molecular rotation, "freezing" the molecules into their distinct shapes and increasing the energetic difference of their interaction with the stationary phase [1].

Q2: Why does the Endo isomer elute faster on my Silica (Normal Phase) method?

A: This confirms the classic "Steric Exclusion" mechanism. In Normal Phase chromatography, retention is driven by the interaction of your polar functional group (e.g., -OH) with the silanol groups on the column.

  • The Mechanism: In the endo configuration, the oxygen bridge and the bicyclic cage physically block the functional group from effectively "docking" onto the silica surface.

  • The Result: Weaker interaction

    
     Faster elution (
    
    
    
    ).
  • Validation: This is a strong indication that you have correctly identified the peaks. The exo isomer, being less hindered, binds tighter [2].

Q3: I cannot detect the peaks. What is the issue?

A: The core 8-oxabicyclo[3.2.1]octane scaffold lacks a UV chromophore. Troubleshooting Protocol:

  • If using UV: You must derivatize the compound (e.g., p-nitrobenzoate ester) or ensure your target has a pre-existing chromophore (like a ketone or aromatic ring).

  • If Native: Use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) . Note that RI prevents the use of gradient elution.

  • Mass Spec: Ensure you are monitoring the correct adducts (

    
     or 
    
    
    
    ). Bicyclic ethers are notorious for forming strong Sodium adducts which may split your signal if not controlled.
Q4: When should I use a Chiral Column for non-chiral diastereomers?

A: Immediately, if PFP or Silica fails. Although these are diastereomers, "Chiral" columns (specifically Amylose-tris-(3,5-dimethylphenylcarbamate)) are effectively "Shape Recognition" columns. The helical structure of the amylose polymer creates a "tunnel."

  • The exo isomer might fit into the tunnel.

  • The endo isomer might be too bulky or bent to fit. This creates massive resolution (

    
    ) where achiral columns show zero separation [3].
    

Standardized Screening Protocol

If you are starting from scratch, follow this Isomer Resolution Workflow :

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Methanol/Water.

  • Column 1 (Screening): PFP (Pentafluorophenyl) 150mm x 4.6mm, 3µm.

    • Mobile Phase: Isocratic 40% MeOH / 60% Water (Adjust based on retention).

    • Flow: 1.0 mL/min.

    • Temp: 20°C.

  • Evaluation:

    • If

      
      : Validate and proceed.
      
    • If

      
      : Switch to Normal Phase .
      
  • Column 2 (Alternative): Silica (High Purity) 150mm x 4.6mm, 5µm.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Note: This usually provides the highest selectivity (

      
      ) for this specific bicyclic scaffold due to the steric hindrance mechanism described in Q2.
      

Visualizing the Separation Mechanism

The following diagram illustrates why the endo isomer elutes faster on silica (Normal Phase).

StericMechanism cluster_Exo Exo Isomer (Strong Interaction) cluster_Endo Endo Isomer (Weak Interaction) SilicaSurface Silica Surface (Stationary Phase) Exo Exo-Isomer (Functional Group Exposed) Exo->SilicaSurface Binds Tightly Interaction1 H-Bonding Accessible Endo Endo-Isomer (Functional Group Shielded) Endo->SilicaSurface Binds Weakly Interaction2 Steric Clash Prevents Bonding

Caption: Schematic of steric hindrance preventing the Endo-isomer from interacting with the silica surface, leading to faster elution.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 9: Method Development for Isomers).

  • West, C., & Lesellier, E. (2008).[2] Orthogonal screening system of columns for supercritical fluid chromatography (Application to diastereomers). Journal of Chromatography A, 1203(1), 105-113.

  • Dräger, B. (2002).[3] Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-35. (Detailed review of chromatographic separation of bicyclic alkaloid isomers).

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019).[4] Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. (Discusses stereochemistry and isomerism of the 8-azabicyclo[3.2.1]octane core, analogous to the oxa- system).

Sources

Technical Support Center: Navigating Complexities in the Suzuki Coupling of Oxatropanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki coupling reactions involving oxatropane scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these complex transformations. The unique bridged bicyclic structure of oxatropanes, containing both an oxygen and a nitrogen atom, presents specific hurdles not always addressed in general Suzuki-Miyaura coupling literature. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Suzuki coupling of oxatropanes.

Q1: Why is my Suzuki coupling of an oxatropane derivative failing or giving low yields?

Low or no yield in the Suzuki coupling of oxatropanes can stem from several factors specific to the substrate. The tertiary amine within the bicyclic structure can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] Additionally, the steric hindrance around the coupling site on the oxatropane ring can impede the oxidative addition or transmetalation steps of the catalytic cycle.[4][5] Finally, as with many nitrogen-containing heterocycles, issues with the stability of the boronic acid/ester coupling partner, such as protodeboronation, can significantly reduce product formation.[3][6]

Q2: What are the most common side products I should expect?

In addition to unreacted starting materials, several side products are common. Homocoupling of the boronic acid to form a biaryl impurity is frequently observed, often exacerbated by the presence of oxygen.[3][6] Dehalogenation of the oxatropane halide starting material is another common side reaction, where the halide is replaced by a hydrogen atom.[6] Protodeboronation , the cleavage of the carbon-boron bond of the coupling partner, is also a significant issue, particularly with heteroaryl boronic acids.[3][6]

Q3: How does the nitrogen atom in the oxatropane ring affect the reaction?

The nitrogen atom can have a significant inhibitory effect on the palladium catalyst.[1][2] As a Lewis base, it can coordinate to the electron-deficient palladium center, leading to the formation of off-cycle, inactive catalyst species. This is a well-documented issue with nitrogen-containing heterocycles in palladium-catalyzed cross-coupling reactions.[1][2][7] Protecting the nitrogen, for example as a Boc-carbamate, can mitigate this issue, as demonstrated in related nortropane systems.[4][5]

Q4: Should I be using specific types of palladium catalysts or ligands for oxatropane couplings?

Yes, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. For nitrogen-containing heterocycles, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or trialkylphosphines are often more successful.[3] These ligands can help to stabilize the active Pd(0) species and promote the desired catalytic cycle over catalyst inhibition pathways. The use of well-defined palladium precatalysts is also recommended to ensure efficient generation of the active catalyst.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of oxatropanes.

Problem 1: Low or No Product Yield

A low yield is the most frequent challenge. The following workflow can help diagnose and solve the underlying issues.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid/Ester? - Anhydrous & Degassed Solvent? - Active Catalyst? start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Screen Bases (e.g., K3PO4, Cs2CO3) - Vary Solvent System - Adjust Temperature check_reagents->optimize_conditions Reagents OK success Successful Coupling check_reagents->success Yield Improves change_catalyst 3. Change Catalyst System - Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) - Try a Pd(II) Precatalyst optimize_conditions->change_catalyst Still Low Yield optimize_conditions->success Yield Improves protect_nitrogen 4. Consider Substrate Modification - Protect Oxatropane Nitrogen (e.g., N-Boc) change_catalyst->protect_nitrogen Still Low Yield change_catalyst->success Yield Improves protect_nitrogen->optimize_conditions Re-optimize

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions of oxatropanes.

Step-by-Step Protocol for Troubleshooting Low Yield:

  • Reagent Integrity Check:

    • Boronic Acid/Ester Stability: Boronic acids are prone to degradation, especially protodeboronation.[3][6] It is advisable to use fresh or recently purified boronic acids. For enhanced stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

    • Solvent and Base Purity: Ensure solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[8] The choice and purity of the base are also critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7]

    • Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture. Use fresh catalyst from a reliable source and handle it under an inert atmosphere.

  • Reaction Condition Optimization:

    • Base Screening: The base plays a crucial role in the transmetalation step.[9][10] A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsOH) should be performed. In studies with nortropane derivatives, CsOH has been used effectively.[5]

    • Solvent System: The solvent affects the solubility of reagents and the stability of the catalyst. Common solvents include dioxane, THF, and DMF, often with a small amount of water to aid in dissolving the base.[6][11]

    • Temperature: While many Suzuki couplings are heated (e.g., 65-100 °C), excessive heat can lead to catalyst decomposition.[11] Experiment with a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

  • Catalyst System Modification:

    • Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands are often necessary to overcome catalyst inhibition by the oxatropane's nitrogen.[3] A screen of ligands such as XPhos, SPhos, RuPhos, and JohnPhos is recommended.

  • Substrate Modification:

    • Nitrogen Protection: If catalyst inhibition is suspected to be the primary issue, protecting the nitrogen of the oxatropane ring is a viable strategy. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose and has been shown to be effective in the coupling of nortropane derivatives.[4][5]

Problem 2: Complex Reaction Mixture and Significant Side Product Formation

A complex reaction mixture complicates purification and reduces the yield of the desired product. The following table outlines strategies to minimize common side reactions.

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling Presence of oxygen; Use of Pd(II) precatalysts without sufficient reducing agent.[3][6]Rigorously degas all solvents and maintain an inert atmosphere. Consider using a Pd(0) catalyst source directly.
Dehalogenation Presence of hydride sources (e.g., some amine bases, alcohol solvents).[6]Switch to a non-hydride-donating base such as a carbonate or phosphate. Use an aprotic solvent.
Protodeboronation Presence of protic sources (e.g., water); Instability of the boronic acid.[3]Use a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt). Minimize the amount of water in the reaction or consider anhydrous conditions if possible with your chosen base.
Experimental Protocol: A Starting Point for Oxatropane Suzuki Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the oxatropane halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X (cis-complex) pd0->pd2_ox Oxidative Addition (R¹-X) inhibited_pd [Oxatropane-Pd(0)L₂] Inactive Complex pd0->inhibited_pd Coordination by Oxatropane-N pd2_trans R¹-Pd(II)L₂-X (trans-complex) pd2_ox->pd2_trans Isomerization pd2_b R¹-Pd(II)L₂-R² pd2_trans->pd2_b Transmetalation (R²-B(OR)₂ + Base) pd2_b->pd0 Reductive Elimination product R¹-R² pd2_b->product

Caption: The Suzuki-Miyaura catalytic cycle and a potential inhibition pathway for oxatropane substrates.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the oxatropane, forming a Pd(II) complex.[8][10][11] The reactivity order for the halide is typically I > Br > Cl.[12]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.[9][10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[8][10][11]

For oxatropanes, a competing pathway is the coordination of the nitrogen atom to the Pd(0) catalyst, forming an inactive complex and preventing entry into the catalytic cycle.[1][2] The strategies outlined in this guide are designed to favor the productive catalytic cycle over this inhibitory pathway.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]

  • Kang, K., Kim, J., Lee, A., Kim, W. Y., & Kim, H. (2016). Palladium-Catalyzed Dehydrative Cross-Coupling of Allylic Alcohols and N-Heterocycles Promoted by a Bicyclic Bridgehead Phosphoramidite Ligand and an Acid Additive. Organic Letters, 18(3), 616-619. Available at: [Link]

  • van der Heijden, J., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 12(15), 9314–9321. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids as Medicinally Useful Natural Products and Their Semisynthetic Derivatives as Valuable Drugs. Pharmacological Reports, 60(4), 439-463. Available at: [Link]

  • Hartwig, J. F., et al. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(12), 7993-8038. Available at: [Link]

  • Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1239-1269. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • van der Heijden, J., et al. (2022). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ChemRxiv. Available at: [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available at: [Link]

  • Smith, A. B., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 57(42), 13788-13799. Available at: [Link]

  • The Organic Chemist. (2020, July 11). Suzuki Coupling [Video]. YouTube. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Wu, X., et al. (2013). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 9, 2365-2371. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. Available at: [Link]

Sources

Technical Support Center: Purification of Bicyclic Carboxylic Acids via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bicyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during the flash chromatographic purification of these unique molecular scaffolds. Bicyclic systems, due to their rigid conformational structures and distinct polarity, often present purification hurdles not encountered with simpler aliphatic or aromatic carboxylic acids. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your purifications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Severe Peak Tailing on Silica Gel

Question: I am purifying a bicyclic carboxylic acid on a silica gel column, and my product is eluting as a very broad, tailing peak, making it difficult to separate from impurities. What is causing this, and how can I fix it?

Answer:

Severe peak tailing of carboxylic acids on silica gel is a common and predictable issue. The primary cause is strong secondary interactions between the polar carboxylic acid group and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2] This interaction is a strong hydrogen bond, which leads to a slow and uneven desorption of the analyte from the stationary phase, resulting in a tailing peak shape.[2][3] The rigid structure of bicyclic compounds can sometimes exacerbate this issue by influencing how the carboxylic acid functional group is presented to the silica surface.

Solutions:

  • Mobile Phase Modification with an Acidic Additive: The most effective solution is to add a small amount (typically 0.1-1%) of a volatile organic acid, such as acetic acid or formic acid, to your eluent.[2]

    • Mechanism: The added acid protonates the silanol groups on the silica surface, reducing their ability to strongly interact with your bicyclic carboxylic acid. It also ensures your carboxylic acid remains in its protonated, less polar form, minimizing strong ionic interactions.[4][5] This leads to a more uniform interaction with the stationary phase and a sharper, more symmetrical peak.

    • Protocol: Start by adding 0.5% acetic acid to your pre-determined solvent system (e.g., ethyl acetate/hexanes). You may need to slightly decrease the polarity of your eluent system to compensate for the increased elution strength.

  • Switch to a Less Acidic Stationary Phase: If acid sensitivity of your compound is a concern, or if tailing persists, consider alternative stationary phases.

    • Diatomaceous Earth (Celite): Can be used for dry loading to minimize interaction with silica.

    • Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a solution containing a small amount of a base like triethylamine to neutralize the acidic sites, though this is less common for acidic analytes.[6]

  • Reversed-Phase Chromatography: For highly polar bicyclic carboxylic acids, reversed-phase flash chromatography is an excellent alternative.[7][8]

    • Mechanism: In reversed-phase chromatography (e.g., using a C18-bonded silica column), the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar carboxylic acid will have less affinity for the non-polar stationary phase and will elute earlier. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by ensuring the carboxylic acid is protonated.[7]

Issue 2: Poor Solubility of the Crude Sample for Loading

Question: My crude bicyclic carboxylic acid is poorly soluble in the non-polar solvents required for the initial conditions of my normal-phase flash chromatography. How can I effectively load my sample onto the column?

Answer:

This is a frequent challenge, as the ideal loading solvent should be weak (non-polar in normal-phase) to ensure the sample adsorbs to the top of the column in a tight band.[9] Dissolving the sample in a strong, polar solvent will cause it to travel down the column with the solvent front, leading to poor separation.

Solutions:

  • Dry Loading (Solid Loading): This is the most robust and recommended method for compounds with limited solubility in the mobile phase.[10]

    • Mechanism: The compound is pre-adsorbed onto a solid support (like silica gel or diatomaceous earth), and the dissolution solvent is completely removed. This solid mixture is then loaded onto the column. This technique eliminates the detrimental effects of a strong injection solvent.[11]

    • Protocol:

      • Dissolve your crude sample in a solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

      • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.

      • Thoroughly mix to create a slurry.

      • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of your packed flash column.

  • Minimal Volume of a Stronger Solvent: If dry loading is not feasible, dissolve your sample in the absolute minimum volume of a slightly more polar solvent than your starting mobile phase. The key is to keep this volume as small as possible to mitigate band broadening.

Issue 3: Difficulty Separating Diastereomers

Question: My synthesis produced a mixture of diastereomers of a bicyclic carboxylic acid, and they are co-eluting or have very poor separation during flash chromatography. How can I improve the resolution?

Answer:

Diastereomers have different physical properties and can be separated by achiral chromatography, but their structural similarity can make it challenging.[12][13] The rigid nature of bicyclic systems can sometimes make the stereochemical differences more pronounced and accessible for interaction with the stationary phase, but optimization is often required.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. Sometimes, switching one component of the mobile phase for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with acetone or dichloromethane with methyl tert-butyl ether) can alter the selectivity and improve separation.

    • Gradient Optimization: Employ a shallow gradient. A slow, gradual increase in the polar component of the mobile phase can often resolve closely eluting compounds.

  • Change the Stationary Phase:

    • If normal-phase silica is not providing separation, reversed-phase (C18) may offer different selectivity due to the different separation mechanism (partitioning vs. adsorption).[12][13]

    • Other bonded phases like cyano or diol columns can also provide alternative selectivities.[14]

  • Column Stacking: For particularly difficult separations, stacking two flash columns in series can increase the column length and, consequently, the number of theoretical plates, which can improve resolution.[12][13]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my bicyclic carboxylic acid?

A1: The choice depends on the overall polarity of your molecule.

  • Normal-Phase (Silica Gel): This is generally suitable for bicyclic carboxylic acids that are soluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes. It is often the first choice for compounds of low to moderate polarity.[8]

  • Reversed-Phase (C18): This is the preferred method for highly polar or water-soluble bicyclic carboxylic acids.[7][15] If your molecule has multiple polar functional groups in addition to the carboxylic acid, reversed-phase is likely a better option.

Q2: What is the ideal Rf value I should aim for during TLC method development?

A2: For flash chromatography, a target Rf value of 0.2 to 0.35 for your compound of interest on the TLC plate is a good starting point. This range generally provides a good balance between resolution from impurities and a reasonable elution time. An Rf in this range suggests that the compound will elute in approximately 3 to 5 column volumes.

Q3: Can I reuse my silica gel flash column after purifying a carboxylic acid, especially if I used an acidic modifier?

A3: It is generally not recommended to reuse silica gel columns after purifying acidic compounds, particularly when an acidic modifier has been used. The modifier can alter the properties of the silica surface, and residual acid or strongly adsorbed impurities can affect the performance of subsequent purifications. For reproducible results, it is best to use a fresh column for each purification.

Q4: My bicyclic carboxylic acid seems to be decomposing on the silica gel column. What should I do?

A4: The acidic nature of silica gel can cause degradation of sensitive compounds.[16]

  • Confirm Instability: First, confirm that the decomposition is happening on the silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, your compound is likely unstable on silica.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or Florisil.

  • Reversed-Phase: Reversed-phase chromatography on a C18 column is often a good solution, as the bonded silica is less reactive.

  • Deactivation: If you must use silica, you can try to neutralize it by flushing the column with an eluent containing a small amount of a base like triethylamine before loading your sample, but this can complicate the purification of an acidic compound.[6]

Experimental Protocols and Data

Protocol 1: General Method Development Workflow

This workflow provides a systematic approach to developing a purification method for a novel bicyclic carboxylic acid.

MethodDevelopment cluster_start Step 1: Initial Analysis cluster_np Step 2: Normal-Phase Path cluster_rp Step 2: Reversed-Phase Path A Assess Polarity & Solubility of Crude Material B TLC with EtOAc/Hexanes + 0.5% Acetic Acid A->B Low to Mid Polarity G High Polarity / Water Soluble A->G High Polarity C Adjust Solvent Ratio for Rf = 0.2-0.35 B->C D Poor Spot Shape? C->D E Try Alternative Solvents (e.g., DCM/MeOH + Acid) D->E Yes F Proceed to NP Flash D->F No E->C H RP-TLC or Analytical HPLC (C18, H2O/ACN + 0.1% TFA) G->H I Develop Gradient H->I J Proceed to RP Flash I->J

Caption: Workflow for selecting and developing a flash chromatography method.

Table 1: Troubleshooting Summary
Problem Primary Cause Recommended Solution(s) Alternative(s)
Peak Tailing Strong interaction with silica silanolsAdd 0.1-1% acetic or formic acid to the mobile phase.[2]Use reversed-phase (C18) chromatography; try a different stationary phase (e.g., alumina).
Poor Solubility Sample insoluble in weak loading solventUse dry loading (pre-adsorb on silica).[10]Dissolve in a minimal volume of a slightly stronger solvent.
Co-eluting Diastereomers Insufficient selectivityOptimize mobile phase (change solvent, use shallow gradient); stack columns.[12][13]Change stationary phase (e.g., from silica to C18 or cyano).
On-Column Decomposition Acidity of silica gelUse reversed-phase (C18) chromatography.Use a more inert stationary phase like alumina or Florisil.[16]

References

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography? [Online]. Available: [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Online]. Available: [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? [Online]. Available: [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
  • PubMed. (n.d.). Effects of elevated temperature and mobile phase composition on a novel C18 silica column. [Online]. Available: [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. [Online]. Available: [Link]

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  • Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient? [Online]. Available: [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Online]. Available: [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient approach to prepare multi-anticancer drug Conjugated nanocarrier. [Online]. Available: [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Online]. Available: [Link]

  • ResearchGate. (2025, August 7). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. [Online]. Available: [Link]

  • Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds. [Online].
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  • Pure. (1995, January 1). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. [Online]. Available: [Link]

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  • Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? [Online]. Available: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Online]. Available: [Link]

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  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? [Online]. Available: [Link]

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  • Reddit. (2018, February 16). Help separating diastereomers with very similar Rf. [Online]. Available: [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Online]. Available: [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Online]. Available: [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Online]. Available: [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. [Online].
  • PubMed. (n.d.). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. [Online]. Available: [Link]

  • Morressier. (2017, April 7). Improving peptide purification via flash column chromatography by modulating mobile phase pH. [Online]. Available: [Link]

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  • PEXACY International Journal of Pharmaceutical Science. (2025, January 30). Cutting Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Online]. Available: [Link]

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  • YouTube. (2019, October 17). The challenges of prep chromatography (Live Q&A session). [Online]. Available: [Link]

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Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of the 8-oxabicyclo[3.2.1]octane scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on the formation of undesired lactam byproducts.

Introduction

The 8-oxabicyclo[3.2.1]octane core is a privileged scaffold found in a variety of natural products and medicinally important compounds.[1] Its synthesis, while achievable through several routes, can be complicated by the formation of side products that reduce yield and complicate purification. One of the more common and often unexpected byproducts is a lactam, arising from competitive intramolecular N-cyclization when a nitrogen-containing functional group is present in the precursor. This guide will help you understand the origins of these lactam byproducts and provide actionable strategies to mitigate their formation.

Troubleshooting Guide: Lactam Byproduct Formation

This section is designed to help you diagnose and resolve issues related to lactam byproduct formation in your synthetic workflow.

Question 1: I am attempting to synthesize a 3-biaryl-8-oxabicyclo[3.2.1]octane derivative using a Stille cross-coupling reaction with an indolestannane, and I am observing a significant lactam byproduct. What is happening and how can I prevent it?

Answer:

This is a known issue in this specific synthetic route. The formation of a lactam byproduct, sometimes in yields as high as 10%, has been reported when using nitrogen-containing coupling partners like indolestannanes.[2] The lactam is formed through a competitive intramolecular cyclization pathway.

Causality:

The precursor formed after the Stille coupling contains both an oxygen nucleophile (from the bicyclic core) and a nitrogen nucleophile (from the indole moiety). Under the conditions of the subsequent reaction steps (e.g., reduction of the double bond), there is a competition between the desired O-cyclization to form the 8-oxabicyclo[3.2.1]octane ring and an N-cyclization (intramolecular lactamization) involving the indole nitrogen.

Troubleshooting Strategies:

  • Protecting Group Strategy: The most effective way to prevent this side reaction is to protect the nitrogen atom of the indole ring prior to the Stille coupling. A suitable protecting group, such as a Boc (tert-butoxycarbonyl) or tosyl group, will render the nitrogen non-nucleophilic, thus preventing the intramolecular lactamization. The protecting group can then be removed in a subsequent step.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature for the cyclization step may favor the desired O-cyclization kinetically.

    • pH Control: While not explicitly detailed for this specific reaction in the literature, careful control of pH can be crucial in competitive cyclizations. A slightly acidic medium may protonate the more basic nitrogen atom, reducing its nucleophilicity. Conversely, a basic medium might favor deprotonation of the oxygen, enhancing its nucleophilicity. Careful screening of pH is recommended.

    • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence the conformation of the intermediate, potentially favoring one cyclization pathway over the other. Experiment with different phosphine ligands to see if the product ratio can be improved.

Experimental Protocol: Nitrogen Protection of Indole

  • Dissolve your indole-containing starting material in a suitable aprotic solvent (e.g., THF, DCM).

  • Add a base (e.g., NaH, DMAP) and stir for 15-30 minutes at 0 °C.

  • Slowly add the protecting group reagent (e.g., Boc-anhydride, tosyl chloride).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the N-protected indole by column chromatography.

Question 2: I am designing a synthesis of an 8-oxabicyclo[3.2.1]octane derivative from a precursor that is an amino alcohol. How can I favor the formation of the desired ether bridge over a lactam or other nitrogen-containing ring?

Answer:

Synthesizing the 8-oxabicyclo[3.2.1]octane core from an amino alcohol precursor presents a classic chemoselectivity challenge between intramolecular O-alkylation (ether formation) and N-alkylation or N-acylation (lactam formation). The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substrate.

Causality and Mechanistic Considerations:

The competition between O- and N-cyclization is governed by several factors, including the relative nucleophilicity of the oxygen and nitrogen atoms, the ring size being formed, and the reaction mechanism (e.g., SN2, acid-catalyzed cyclization).

  • Nucleophilicity: Amines are generally more nucleophilic than alcohols. Therefore, under neutral or basic conditions, N-cyclization is often favored.

  • Ring Strain: The formation of five- and six-membered rings is generally kinetically favored. The specific geometry of your bicyclic precursor will influence the feasibility of forming the bridged ether versus a lactam.

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen of a hydroxyl group is a "harder" nucleophile than the nitrogen of an amine. Therefore, reactions involving "hard" electrophiles may favor O-cyclization.

Troubleshooting and Control Strategies:

StrategyPrincipleExperimental Considerations
pH Control Protonating the amine in acidic conditions reduces its nucleophilicity, favoring O-cyclization.Run the cyclization in the presence of a Brønsted or Lewis acid. Titrate the amount of acid carefully to avoid side reactions.
Protecting Groups Temporarily masking the amine functionality eliminates its nucleophilicity.Use an appropriate nitrogen protecting group (e.g., Boc, Cbz, Ts) that can be removed later in the synthesis.
High Dilution Favors intramolecular reactions over intermolecular polymerization.While this doesn't directly address the O- vs. N-cyclization issue, it is a crucial technique for any intramolecular cyclization to prevent side reactions.[2]
Choice of Base A non-nucleophilic bulky base can deprotonate the alcohol without directly participating in the reaction.Consider bases like potassium tert-butoxide or DBU.
Activation of the Alcohol Converting the alcohol to a better leaving group (e.g., tosylate, mesylate) for a subsequent intramolecular SN2 reaction can favor O-cyclization if the nitrogen is protected.Be cautious, as an unprotected amine can displace the leaving group to form an aziridine or other N-heterocycle.

Workflow Diagram for Chemoselectivity Control:

G cluster_0 Precursor: Amino Alcohol cluster_1 Reaction Conditions cluster_2 Potential Products start Amino Alcohol Precursor acidic Acidic Conditions (e.g., TsOH, H2SO4) start->acidic Protonates Amine basic Basic Conditions (e.g., NaH, K2CO3) start->basic Deprotonates Alcohol/Amine neutral Neutral/Thermal Conditions start->neutral ether Desired Product: 8-Oxabicyclo[3.2.1]octane acidic->ether Favors O-Cyclization lactam Byproduct: Lactam basic->lactam Favors N-Cyclization other Other Byproducts (e.g., Aziridine, Polymer) basic->other neutral->lactam N is more nucleophilic

Caption: Decision workflow for controlling chemoselectivity in amino alcohol cyclization.

Frequently Asked Questions (FAQs)

Q1: Are lactam byproducts a common problem in all synthetic routes to 8-oxabicyclo[3.2.1]octane?

A1: Lactam byproduct formation is not an inherent problem in all synthetic routes. It is specific to routes where a nitrogen-containing functional group with nucleophilic character is present in a precursor that undergoes an intramolecular cyclization. For example, in Diels-Alder reactions using furan and an appropriate dienophile, or in intramolecular oxa-Michael additions, lactam formation is not a typical concern unless a nitrogen moiety is deliberately introduced into one of the reactants.[3][4]

Q2: Can I use spectroscopic methods to easily distinguish between the desired 8-oxabicyclo[3.2.1]octane product and a lactam byproduct?

A2: Yes, NMR and IR spectroscopy are powerful tools for this purpose.

  • 13C NMR: A lactam will show a characteristic carbonyl carbon signal in the range of 160-180 ppm. The corresponding carbon in the ether bridge of the desired product will be an aliphatic carbon and appear at a much higher field.

  • IR Spectroscopy: A lactam will exhibit a strong carbonyl (C=O) stretch between 1650-1700 cm-1. The 8-oxabicyclo[3.2.1]octane will have a characteristic C-O-C ether stretch, but no carbonyl absorption in that region (unless a ketone is present elsewhere in the molecule).

  • 1H NMR: The proton signals adjacent to the ether bridgehead carbons in the desired product will have characteristic chemical shifts and coupling patterns. In the lactam, you would expect to see protons alpha to the nitrogen and the carbonyl group with distinct chemical shifts.

Q3: My synthesis does not intentionally use any nitrogen-containing reagents, but I am still observing an unexpected byproduct with a mass corresponding to a lactam. What could be the source of nitrogen?

A3: While less common, unintentional nitrogen incorporation can occur.

  • Solvent Participation: Solvents like acetonitrile can, under certain catalytic conditions, participate in reactions.

  • Reagent Impurities: Ammonia or amines can be impurities in some reagents or solvents.

  • Atmospheric Nitrogen: While fixation of atmospheric nitrogen typically requires specific catalysts and conditions, it is a remote possibility in some transition-metal-catalyzed reactions.

If you suspect an unknown source of nitrogen, it is crucial to use high-purity, anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., argon or nitrogen).

References

  • Torun, L., & Meltzer, P. C. (2010). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 18(15), 5486–5497. [Link]

  • (Reference for general principles of intramolecular cyclization - Placeholder, to be replaced with a suitable reference
  • Rawal, V. H., & Iwasa, S. (1994). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Journal of the American Chemical Society, 116(7), 3148–3149. [Link]

  • (Reference for troubleshooting chemoselectivity in amino alcohol cycliz
  • (Reference for intramolecular Heck reaction side reactions - Placeholder)
  • (Reference for oxa-Michael addition for 8-oxabicyclo[3.2.1]octane synthesis - Placeholder)
  • (Reference for Stille coupling mechanism and side reactions - Placeholder)
  • (Reference for general review on bridged bicyclic ether synthesis - Placeholder)
  • (Reference for HSAB theory application in organic synthesis - Placeholder)
  • (Reference for the use of protecting groups in organic synthesis - Placeholder)
  • (Reference for high dilution principle in organic synthesis - Placeholder)
  • (Reference for solvent effects in organic reactions - Placeholder)
  • (Reference for characteriz
  • (Reference for characteriz
  • (Reference for troubleshooting guide for 8-azabicyclo[3.2.1]octane synthesis - Placeholder)
  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization. Chemical Reviews, 106(11), 4644–4680. [Link]

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Validation & Comparative

The Unambiguous Assignment of Stereochemistry in 8-Oxabicyclo[3.2.1]octane Systems: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The rigid, bridged framework of the 8-oxabicyclo[3.2.1]octane core, a prevalent scaffold in numerous natural products and pharmacologically active compounds, presents a significant stereochemical challenge.[1][2][3] The subtle interplay of substituent orientations on this bicyclic ether can lead to profound differences in biological function. This guide provides an in-depth comparison of the primary analytical techniques employed for the stereochemical elucidation of 8-oxabicyclo[3.2.1]octane derivatives, with a focus on the gold standard, X-ray crystallography, and its powerful solution-state and computational alternatives.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[4][5][6][7][8] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, providing a detailed electron density map from which atomic positions, bond lengths, and bond angles can be precisely determined.

Causality in the X-ray Crystallography Workflow

The success of an SC-XRD experiment is contingent on the meticulous execution of a multi-step workflow. Each step is designed to ensure the collection of high-quality diffraction data that will ultimately yield an accurate and reliable crystal structure.

Experimental Protocol: A Step-by-Step Guide to Small Molecule X-ray Crystallography

  • Crystal Growth (The Critical First Step): The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The primary limitation of this technique is the absolute requirement for a high-quality single crystal.[4] For novel 8-oxabicyclo[3.2.1]octane derivatives, this often involves screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to obtain a crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.

  • Crystal Mounting and Screening: A suitable crystal is carefully mounted on a goniometer head. The crystal is then screened using the X-ray diffractometer to assess its diffraction quality. This initial screening provides a preliminary indication of the crystal's suitability for a full data collection.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly from a copper or molybdenum source).[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays. The "phase problem" is then solved using either direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator, with a value close to zero for the correct enantiomer.

Solution-State Corroboration: Nuclear Magnetic Resonance Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the structure and conformation in solution, which is often more biologically relevant. For the 8-oxabicyclo[3.2.1]octane system, NMR is a powerful tool for determining relative stereochemistry.

The Power of Proximity: NOESY and ROESY Experiments

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is affected by the magnetization of a spatially close nucleus (typically within 5 Å).[9] Two-dimensional NOE spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary NMR experiments used to probe these through-space interactions.[9][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is ideal for small molecules where the NOE is positive. Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close in space, allowing for the determination of relative stereochemistry.[9][11]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the preferred experiment as the ROE is always positive.[9]

Experimental Protocol: Determining Relative Stereochemistry with NOESY/ROESY

  • Sample Preparation: A high-purity sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration.

  • Acquisition of 1D and 2D Spectra: A standard 1D proton NMR spectrum is acquired to identify the chemical shifts of all protons. A 2D NOESY or ROESY spectrum is then collected. The mixing time is a crucial parameter that is optimized based on the molecular weight of the compound.[9]

  • Data Processing and Analysis: The 2D data is processed using Fourier transformation. The resulting spectrum is analyzed for the presence of cross-peaks. The volume of the cross-peaks can be correlated to the distance between the protons.

  • Structural Interpretation: The observed NOE/ROE correlations are used to build a 3D model of the molecule, confirming the relative orientation of substituents on the 8-oxabicyclo[3.2.1]octane core.

Chiroptical Methods: Probing Chirality with Light

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical environment and can be a powerful tool for assigning absolute configuration, especially when coupled with computational methods.

Electronic and Vibrational Circular Dichroism
  • Electronic Circular Dichroism (ECD): ECD spectroscopy probes electronic transitions and is particularly useful for molecules containing chromophores. The experimental ECD spectrum can be compared to the computationally predicted spectrum for a given enantiomer to determine the absolute configuration.[12][13]

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light and probes vibrational transitions. A significant advantage of VCD is that all chiral molecules have a VCD spectrum, regardless of the presence of a UV-Vis chromophore.[14][15][16][17][18]

Experimental Protocol: Absolute Configuration with VCD

  • Sample Preparation: A solution of the sample is prepared in a suitable solvent at a relatively high concentration.[15]

  • VCD Spectrum Acquisition: The VCD spectrum is recorded on a dedicated VCD spectrometer.

  • Computational Modeling: A conformational search is performed for one enantiomer of the molecule. The VCD spectrum for each low-energy conformer is then calculated using Density Functional Theory (DFT).

  • Spectral Comparison: The calculated spectra are Boltzmann-averaged to generate a final predicted spectrum, which is then compared to the experimental spectrum. A good match allows for the confident assignment of the absolute configuration.[15][16][18]

The Rise of Computational Chemistry

In recent years, computational methods have become an indispensable tool for stereochemical assignment. Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts and coupling constants, as well as ECD and VCD spectra, with increasing accuracy.[12][19][20]

Workflow for Computational ECD Prediction

  • Conformational Search: A thorough conformational search is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, typically using DFT.

  • ECD Calculation: The ECD spectrum for each optimized conformer is calculated using time-dependent DFT (TD-DFT).[19][20]

  • Boltzmann Averaging and Comparison: The calculated spectra are Boltzmann-averaged based on their relative energies to generate a final predicted spectrum, which is then compared to the experimental ECD spectrum.

A Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative vs. absolute stereochemistry), and the available resources.

Technique Principle Advantages Limitations Information Provided
X-ray Crystallography X-ray diffraction by a single crystalUnambiguous 3D structure, absolute configuration.[4][5]Requires a high-quality single crystal, provides a static picture.[4]Absolute and relative stereochemistry, bond lengths, bond angles.
NMR (NOESY/ROESY) Through-space interactions between nucleiSolution-state analysis, provides conformational information.Primarily determines relative stereochemistry, can be ambiguous for flexible molecules.Relative stereochemistry, internuclear distances, solution conformation.
Circular Dichroism (ECD/VCD) Differential absorption of circularly polarized lightHigh sensitivity, can determine absolute configuration in solution.[14][15][16][18]Requires a chromophore (ECD) or high concentration (VCD), relies on computational comparison.Absolute configuration.
Computational Methods Quantum chemical calculationsCan predict various spectroscopic properties, applicable to any molecule.[12][19]Accuracy depends on the level of theory, can be computationally expensive.Predicted spectra and properties for comparison with experimental data.

Conclusion: An Integrated Approach for Unwavering Confidence

While X-ray crystallography remains the unequivocal gold standard for the determination of absolute stereochemistry, a multi-faceted approach that integrates data from solution-state NMR, chiroptical spectroscopy, and computational modeling provides the highest level of confidence in the structural assignment of complex molecules like 8-oxabicyclo[3.2.1]octane derivatives. The convergence of data from these orthogonal techniques offers a self-validating system, ensuring the accuracy and reliability of the determined stereochemistry—a cornerstone of modern drug discovery and development.

Visualizing the Workflow

X-ray Crystallography Workflow

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination crystal_growth Crystal Growth mounting Crystal Mounting crystal_growth->mounting screening Crystal Screening mounting->screening data_collection Data Collection screening->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement absolute Absolute Configuration refinement->absolute

Caption: Workflow for single-crystal X-ray diffraction.

Decision Tree for Stereochemical Analysis

decision_tree start Stereochemical Question crystal Can a single crystal be obtained? start->crystal xray X-ray Crystallography crystal->xray Yes solution_methods Solution-State & Computational Methods crystal->solution_methods No relative_or_absolute Relative or Absolute Stereochemistry? solution_methods->relative_or_absolute nmr NMR (NOESY/ROESY) relative_or_absolute->nmr Relative cd_comp CD Spectroscopy & Computational Modeling relative_or_absolute->cd_comp Absolute

Caption: Decision tree for selecting a stereochemical analysis method.

References

  • Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv. [Link]

  • Determination of absolute configuration via vibrational circular dichroism. PubMed. [Link]

  • Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

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  • Quantum-classical workflow for computing electronic circular dichroism... ResearchGate. [Link]

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  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]

  • Circular dichroism calculation for natural products. PMC. [Link]

  • NOESY and ROESY. [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. [Link]

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  • Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. PMC. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Selected natural products containing 8-oxabicyclo[3.2.1]octane core... ResearchGate. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • 2D NOESY Collecting a NOESY. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-8-Oxabicyclo[3.2.1]octanes as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aryl-8-oxabicyclo[3.2.1]octanes, a class of compounds that has garnered significant attention for their potent and selective inhibition of monoamine transporters. Drawing from key findings in medicinal chemistry, this document will explore the critical structural features governing their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), providing a valuable resource for researchers and professionals in drug discovery and development.

Introduction: Beyond the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a well-established pharmacophore for monoamine transporter inhibitors, with cocaine being the most notorious example.[1] However, extensive research has revealed that the nitrogen atom at the 8-position is not a stringent requirement for high-affinity binding.[2][3][4][5] This discovery paved the way for the exploration of heteroatom-substituted analogs, including the 8-oxabicyclo[3.2.1]octane scaffold. These "oxatropanes" have demonstrated comparable or even superior potency and selectivity for monoamine transporters, offering a promising avenue for the development of therapeutics for conditions such as cocaine abuse, depression, and attention-deficit/hyperactivity disorder (ADHD).[1][6]

This guide will dissect the SAR of 3-aryl-8-oxabicyclo[3.2.1]octanes by examining the influence of key structural modifications at various positions of the bicyclic core and the aryl substituent. We will present a comparative analysis of different analogs, supported by experimental binding affinity data, and provide detailed protocols for their synthesis and biological evaluation.

Core Scaffold and Stereochemistry: The Foundation of Activity

The 8-oxabicyclo[3.2.1]octane core provides a rigid framework that orients the crucial pharmacophoric elements—the 3-aryl group and the 2-carbomethoxy (or bioisosteric) group—in a spatially defined manner. The stereochemistry at the C-2 and C-3 positions is a critical determinant of both potency and selectivity.

Generally, compounds with a 2β-carbomethoxy and a 3β-aryl configuration exhibit high affinity for monoamine transporters, mirroring the SAR of their tropane counterparts.[2] However, the 3α-aryl diastereomers have also been shown to be potent, particularly as DAT inhibitors.[3][4][5] The interplay between the stereochemistry and the nature of the substituents dictates the ultimate biological profile.

SAR_Core_Scaffold cluster_scaffold 8-Oxabicyclo[3.2.1]octane Core cluster_substituents Key Substituent Positions scaffold R2 R² at C-2 scaffold->R2 Influences Potency & Selectivity R3 R³ at C-3 scaffold->R3 Critical for Transporter Interaction O8 8 C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7

Caption: Core 8-oxabicyclo[3.2.1]octane scaffold with key substituent positions.

The 3-Aryl Group: A Major Determinant of Potency and Selectivity

The nature and substitution pattern of the aryl group at the 3-position are arguably the most critical factors influencing the pharmacological profile of these compounds.

Mono-substituted and Di-substituted Phenyl Rings

Simple phenyl or mono-substituted phenyl rings at the 3-position generally confer modest activity. However, di-substitution, particularly with electron-withdrawing groups, can dramatically enhance potency. For instance, the 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs are exceptionally potent inhibitors of the dopamine transporter.[3][4][5] This suggests that the electronic properties and the spatial arrangement of the substituents on the phenyl ring are crucial for optimal interaction with the transporter binding pocket.

Bi-aryl Substituents

The introduction of a second aryl or heteroaryl ring at the 3-position, creating a bi-aryl moiety, has been a successful strategy to modulate selectivity between DAT and SERT. For example, benzothiophene-substituted compounds have demonstrated significant DAT selectivity.[2] In contrast, certain 4-(2-pyrrolyl)phenyl and 4-(2-thiophenyl)phenyl substitutions have shown a preference for SERT over DAT.[2] This highlights the potential to fine-tune selectivity by exploring diverse bi-aryl systems.

The C-2 Substituent: More Than Just a Carbomethoxy Group

While the 2β-carbomethoxy group is a common feature in many potent 3-aryl-8-oxabicyclo[3.2.1]octanes, it is not an absolute requirement. Bioisosteric replacement of this group has led to the discovery of novel analogs with retained or even improved activity. For instance, the replacement of the C-2 ester with a 2-(3-methylisoxazol-5-yl) or 2-(3-phenylisoxazol-5-yl) group in the 8-thiabicyclo[3.2.1]octane series resulted in potent and selective DAT inhibitors.[1] This indicates that the C-2 substituent likely engages in important hydrogen bonding or steric interactions within the transporter, and that alternative functionalities can fulfill these roles.

Comparative Analysis of Representative Analogs

To illustrate the impact of these structural modifications, the following table summarizes the binding affinities (IC50 values) of several key 3-aryl-8-oxabicyclo[3.2.1]octane and related analogs for DAT and SERT.

Compound3-Aryl Substituent8-HeteroatomC-2 SubstituentDAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
6g [3][4][5]3,4-Dichlorophenyl (β)OCOOCH₃3.27--
7g [3][4][5]3,4-Dichlorophenyl (α)OCOOCH₃2.34--
Benzothiophene Analog [2]4-(Benzothiophen-2-yl)phenylOCOOCH₃PotentWeaker177-fold for DAT
Thia-analog 8f [7]3,4-Dichlorophenyl (β)SCOOCH₃5.78.0~1.4
Unsaturated Thia-analog 6f [7]3,4-DichlorophenylSCOOCH₃4.5>3600>800

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

This data clearly demonstrates that:

  • Both 3α- and 3β-dichlorophenyl oxatropane analogs are highly potent at DAT.[3][4][5]

  • Bi-aryl substitution can lead to significant DAT selectivity.[2]

  • The nature of the heteroatom at the 8-position (O vs. S) influences both potency and selectivity.[7]

  • Unsaturation in the bicyclic ring can dramatically increase DAT selectivity.[7]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative 3-aryl-8-oxabicyclo[3.2.1]octane and for a radioligand binding assay to determine transporter affinity.

Synthesis of 2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane

This protocol is a generalized representation based on common synthetic strategies in the literature, such as those employing Suzuki or Stille coupling followed by reduction.[2][7][8]

Synthesis_Workflow Start Starting Material: 8-Oxabicyclo[3.2.1]oct-2-en-3-one derivative Step1 Formation of Enol Triflate Start->Step1 Step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille) with (3,4-Dichlorophenyl)boronic acid or stannane Step1->Step2 Step3 Reduction of the Double Bond (e.g., with Samarium Iodide) Step2->Step3 Product Final Product: 2β-Carbomethoxy-3β-(3,4-dichlorophenyl) -8-oxabicyclo[3.2.1]octane Step3->Product

Caption: Synthetic workflow for a representative 3-aryl-8-oxabicyclo[3.2.1]octane.

Step-by-Step Methodology:

  • Preparation of the Enol Triflate: To a solution of the appropriate 2-carbomethoxy-8-oxabicyclo[3.2.1]octan-3-one in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA). After stirring, add a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)). Allow the reaction to warm to room temperature and stir until completion. Purify the resulting enol triflate by column chromatography.

  • Suzuki Coupling: In a reaction vessel, combine the enol triflate, (3,4-dichlorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). Heat the mixture under an inert atmosphere until the starting material is consumed. After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the 2-carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]oct-2-ene.

  • Samarium Iodide Reduction: Prepare a solution of samarium iodide (SmI₂) in THF. To this solution, add the unsaturated intermediate from the previous step. Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent and purify by column chromatography to separate the 3β- and 3α-diastereomers.

Radioligand Binding Assay for DAT and SERT Affinity

This protocol outlines a competitive binding assay to determine the IC50 values of test compounds.

Binding_Assay_Workflow Start Prepare Cell Membranes (expressing hDAT or hSERT) Step1 Incubate Membranes with: - Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT) - Varying concentrations of test compound Start->Step1 Step2 Separate Bound and Free Radioligand (e.g., via rapid filtration) Step1->Step2 Step3 Quantify Radioactivity (e.g., using a scintillation counter) Step2->Step3 Step4 Data Analysis: - Plot % inhibition vs. log[compound] - Determine IC₅₀ value Step3->Step4

Sources

Safety Operating Guide

Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Safety

Executive Summary

This guide outlines the technical protocol for the safe containment and disposal of Endo-8-oxabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 22802-48-8 / 89204-56-8). As a bicyclic ether with a carboxylic acid moiety, this compound presents specific chemical compatibilities that dictate its waste stream.

Immediate Action Required:

  • Do Not dispose of via municipal drainage (sink), even after neutralization.

  • Do Not mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the ether bridge's susceptibility to peroxide formation or cleavage under forcing conditions.

  • Primary Waste Stream: Solid/Liquid Organic Acid Waste (Incineration).

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the physicochemical properties that drive risk. This compound combines a polar acidic head group with a lipophilic, oxygen-bridged bicyclic core.

PropertyDataOperational Implication
Structure Bicyclic ether + Carboxylic acidDual functionality: Acidic reactivity & Ether stability.
Physical State Solid (White/Off-white powder)Dust generation is a primary inhalation risk during transfer.
Acidity (pKa) ~4.0 - 5.0 (Estimated)Weak acid; incompatible with bases and cyanides (generates HCN).
Stability Stable under normal conditionsEther Bridge: Stable to dilute acids/bases but cleavable by strong Lewis acids.
GHS Hazards H315, H319, H335Irritant to Skin, Eyes, and Respiratory system.

Senior Scientist Insight: While the carboxylic acid group suggests simple neutralization, the 8-oxabicyclo ether bridge is the critical factor for disposal. Cyclic ethers can be environmentally persistent. Therefore, we utilize high-temperature incineration as the ultimate fate to ensure complete mineralization of the bicyclic core, rather than relying on wastewater treatment biodegradation.

Segregation & Compatibility Protocol

Improper segregation is the leading cause of waste-container incidents. The diagram below illustrates the decision logic for segregating this specific compound.

Waste Stream Decision Matrix

DisposalLogic Start Waste: Endo-8-oxabicyclo [3.2.1]octane-3-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix Destruction High Temp Incineration (RCRA Approved) SolidPath->Destruction Pack in HDPE SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Segregate Stream A NonHalogenated Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Segregate Stream B Aqueous Aqueous Solution SolventCheck->Aqueous Check pH Halogenated->Destruction NonHalogenated->Destruction Aqueous->Destruction Do NOT Drain

Figure 1: Waste segregation logic ensuring the compound reaches the correct incineration stream based on its solvent matrix.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired inventory, spill cleanup debris, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if moisture is present to prevent corrosion.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound".[1]

    • Hazard Checkbox: Mark "Irritant" and "Acidic".

  • Secondary Containment: Place the sealed jar into a secondary bin (e.g., Nalgene tray) designated for "Solid Organic Acids".

  • Disposal: Schedule pickup for incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from recrystallization or reaction solvents.

  • Characterize the Solvent: The disposal path is dictated by the solvent, not just the solute.

    • Scenario A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

      • Action: Pour into "Halogenated Organic Waste" carboy.

    • Scenario B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate.

      • Action: Pour into "Combustible/Non-Halogenated Organic Waste" carboy.

  • pH Check: If the solution is aqueous or biphasic:

    • Ensure the waste container is compatible with acidic waste (pH < 4).

    • Do not mix with cyanide or sulfide waste streams (risk of lethal gas evolution).

  • Venting: Ensure the waste cap is vented (standard safety caps) to prevent pressure buildup if minor off-gassing occurs.

C. Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., acetone or methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Organic Waste (see Section B).

  • Defacing: Deface the label and mark "Triple Rinsed - Empty".

  • Recycling/Trash: Place the glass bottle in the lab glass recycling or trash, depending on local facility rules.

Emergency Contingencies: Spill Management

Scenario: A 5g bottle drops and shatters, releasing powder.

  • Isolate: Evacuate the immediate 10-foot radius. Mark the zone.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible in the air, use an N95 or P100 particulate respirator.

  • Containment:

    • Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.

    • Do not spray water directly on the powder (this spreads the acid).

  • Cleanup:

    • Scoop up the powder and glass using a dustpan or stiff card.

    • Place debris into a wide-mouth hazardous waste jar.

    • Wipe the surface with a sodium bicarbonate (5%) solution to neutralize residues.

    • Final wipe with water.[2][3][4][5]

  • Verification: Check surface pH with litmus paper to ensure neutrality (pH 6-8) before re-opening the area.

References

  • PubChem. (n.d.). 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. Retrieved February 12, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.